molecular formula C8H14O3 B3054664 Methyl 1-hydroxycyclohexanecarboxylate CAS No. 6149-50-4

Methyl 1-hydroxycyclohexanecarboxylate

Cat. No.: B3054664
CAS No.: 6149-50-4
M. Wt: 158.19 g/mol
InChI Key: PNEINDJVPFYBDT-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEINDJVPFYBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287255
Record name methyl 1-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-50-4
Record name NSC49898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-hydroxycyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6149-50-4 (Generic/Acid) / 241949 (PubChem CID for Methyl Ester) Formula:


Molecular Weight:  158.20  g/mol
IUPAC Name:  Methyl 1-hydroxycyclohexane-1-carboxylate

Executive Summary & Strategic Utility

Methyl 1-hydroxycyclohexanecarboxylate is a pivotal tertiary


-hydroxy ester used primarily as a scaffold in the synthesis of antispasmodic agents (e.g., Cyclandelate analogues) and dissociative anesthetics. Its structural core—a cyclohexane ring possessing a quaternary carbon substituted with both a hydroxyl and a carboxylate group—presents specific synthetic challenges, primarily steric hindrance and the reversibility of the cyanohydrin intermediate.

This guide details the Cyanohydrin-Pinner Protocol , the most robust method for synthesizing this target from cyclohexanone. Unlike Reformatsky-type approaches which often yield


-hydroxy esters, this route ensures regiospecific 

-functionalization.

Retrosynthetic Analysis

To design a scalable synthesis, we disconnect the molecule at the ester linkage and the


 bond.
  • Disconnection A (Ester): Leads to 1-hydroxycyclohexanecarboxylic acid and methanol.

  • Disconnection B (C-C): Leads to cyclohexanone and a cyanide equivalent.

The tertiary nature of the alcohol at position 1 makes direct esterification of the corresponding acid kinetically slow due to steric crowding. Therefore, the Pinner reaction (direct alcoholysis of the nitrile) is preferred over a two-step hydrolysis-esterification sequence, as it proceeds through a highly reactive imidate intermediate.

Retrosynthesis Target This compound Inter1 1-Hydroxycyclohexanecarbonitrile (Cyanohydrin) Target->Inter1 Functional Group Interconversion (Pinner Alcoholysis) Start Cyclohexanone + HCN source Inter1->Start C-C Disconnection (Nucleophilic Addition)

Figure 1: Retrosynthetic logic flow from target ester to cyclohexanone precursor.

Primary Protocol: The Cyanohydrin-Pinner Route

Phase 1: Formation of Cyclohexanone Cyanohydrin

This step involves the nucleophilic attack of cyanide on the ketone. While NaCN/AcOH is traditional, the use of Trimethylsilyl Cyanide (TMSCN) with a Lewis acid catalyst (Zinc Iodide) is recommended for high-value research applications to avoid generating free HCN gas and to stabilize the equilibrium.

Reagents:

  • Cyclohexanone (1.0 eq)

  • TMSCN (1.1 eq)

  • 
     (Catalytic, 0.05 eq)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon atmosphere.

  • Addition: Charge with cyclohexanone and anhydrous DCM. Add catalytic

    
    .
    
  • Reaction: Add TMSCN dropwise via syringe at

    
    . The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Equilibration: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by IR (disappearance of ketone

    
     stretch at 
    
    
    
    ).
  • Workup: The resulting O-TMS cyanohydrin is often hydrolyzed in situ during the next step or treated with mild acid (1N HCl) to yield the free cyanohydrin if isolation is required.

Phase 2: Acid-Catalyzed Alcoholysis (Pinner Reaction)

This is the critical step. The nitrile is converted to the methyl ester via an imidate salt. Water must be rigorously excluded to prevent hydrolysis to the amide.

Reagents:

  • Crude Cyanohydrin (from Phase 1)

  • Methanol (Excess, solvent & reactant)[1]

  • 
     (Conc.) or dry HCl gas
    

Protocol:

  • Solvation: Dissolve the cyanohydrin in excess anhydrous methanol (10 eq).

  • Acidification: Cool the solution to

    
    .
    
    • Method A (Gas): Bubble dry HCl gas through the solution until saturation.

    • Method B (Liquid): Add conc.

      
       (3-4 eq) dropwise.[2] Caution: Highly Exothermic.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. The steric bulk of the cyclohexane ring requires prolonged heating compared to linear nitriles.
    
  • Quench: Cool to RT and pour onto crushed ice/water.

  • Extraction: Extract with Diethyl Ether (

    
    ). Wash organics with Sat. 
    
    
    
    (to remove acid) and Brine.
  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure (approx. 
    
    
    
    at 10 mmHg) to obtain the pure ester.

Mechanistic Insight: The Pinner Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via the carboxylic acid. Instead, the nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic, which is then attacked by methanol.

Key Mechanistic Steps:

  • Activation: Protonation of the nitrile (

    
    ).
    
  • Attack: Nucleophilic attack by MeOH forms the Imidate Salt (Pinner Salt).[3]

  • Hydrolysis: The imidate reacts with water (added during workup or generated in situ) to release ammonium (

    
    ) and form the ester.
    

Mechanism Step1 Nitrile Protonation Step2 MeOH Attack Step1->Step2 + H+ Intermediate Imidate Salt (Pinner Intermediate) Step2->Intermediate + MeOH Step3 Hydrolysis (-NH3) Intermediate->Step3 + H2O Product Methyl Ester Step3->Product

Figure 2: Mechanistic flow of the acid-catalyzed alcoholysis (Pinner Reaction).

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance Colorless LiquidViscous oil
Boiling Point

@ 10 mmHg
Literature value may vary by pressure
Yield (Typical) 65% - 75%Losses often occur due to cyanohydrin reversion
IR Spectrum

(OH),

(Ester C=O)
Distinct broad OH stretch
1H NMR (

)

(s, 3H,

)
Methyl singlet is diagnostic
13C NMR (

)

(C=O),

(C-OH)
Quaternary C shift is critical

Safety & Critical Control Points (HACCP)

Cyanide Management

Even if using TMSCN, the hydrolysis releases HCN equivalents.

  • Engineering Control: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Thermal Runaway

The addition of acid to the alcoholic cyanohydrin solution is significantly exothermic.

  • Control: Use an ice bath during acid addition. Ensure internal temperature monitoring. Do not scale up beyond 10g without calorimetric assessment.

References

  • Pinner, A., & Klein, F. (1877).[3][4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Organic Syntheses. (1925). Cyclohexanone Cyanohydrin. Org. Synth. 1925, 4,[5] 21.

  • Gassman, P. G., & Talley, J. J. (1978). Cyanohydrins from ketones: O-(Trimethylsilyl)cyclohexanone Cyanohydrin. Organic Syntheses.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine.

Sources

An In-depth Technical Guide to Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and safety properties of methyl 1-hydroxycyclohexanecarboxylate. Designed for professionals in research and development, this document synthesizes critical data to support the informed handling, analysis, and application of this compound.

Molecular and Structural Overview

This compound, with the CAS number 6149-50-4, is a tertiary alpha-hydroxy ester. Its structure, characterized by a hydroxyl group and a methyl ester functionality attached to the same carbon of a cyclohexane ring, is fundamental to its chemical behavior and physical properties.[1][2]

Table 1: Compound Identification [1][2]

IdentifierValue
IUPAC Name methyl 1-hydroxycyclohexane-1-carboxylate
CAS Number 6149-50-4
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Canonical SMILES COC(=O)C1(CCCCC1)O
InChI Key PNEINDJVPFYBDT-UHFFFAOYSA-N

digraph "Methyl_1-hydroxycyclohexanecarboxylate_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0.8!"]; C3 [label="C", pos="2.8,0!"]; C4 [label="C", pos="2.8,-1.6!"]; C5 [label="C", pos="1.4,-2.4!"]; C6 [label="C", pos="0,-1.6!"]; C7 [label="C", pos="-1.4,0.8!"]; O1 [label="O", pos="-1.4,2.2!"]; O2 [label="O", pos="-2.8,0!"]; C8 [label="C", pos="-4.2,0.8!"]; O3 [label="O", pos="0,1.4!"]; H1[label="OH", pos="0,2.4!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [style=double]; C7 -- O1; C7 -- O2; O2 -- C8; C1 -- O3;

// Positioning adjustments for clarity C1 [label="C"]; C7 [label="C=O"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH3"]; O3 [label="OH"];

// Re-drawing with correct structure node [shape=point]; C_ring1 [pos="0,0!"]; C_ring2 [pos="1.4,0.5!"]; C_ring3 [pos="2.1,-0.5!"]; C_ring4 [pos="1.4,-1.5!"]; C_ring5 [pos="0,-2.0!"]; C_ring6 [pos="-0.7,-1.0!"];

C_ester [pos="-0.7,1.0!"]; O_double [pos="-0.7,2.0!"]; O_single [pos="-2.1,0.5!"]; C_methyl [pos="-2.8,1.5!"]; O_hydroxyl [pos="0.7,1.0!"]; H_hydroxyl [pos="1.0,1.8!"];

edge [style=solid]; C_ring1 -- C_ring2; C_ring2 -- C_ring3; C_ring3 -- C_ring4; C_ring4 -- C_ring5; C_ring5 -- C_ring6; C_ring6 -- C_ring1;

C_ring1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; C_ring1 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl;

node [shape=plaintext, fontcolor="#202124"]; C_ring1_label [label="C", pos="0,-0.3!"]; C_ester_label [label="", pos="-0.7,1.0!"]; O_double_label [label="O", pos="-0.7,2.3!"]; O_single_label [label="O", pos="-2.4,0.2!"]; C_methyl_label [label="CH₃", pos="-3.2,1.8!"]; O_hydroxyl_label [label="OH", pos="1.5,1.5!"]; }

Caption: 2D Structure of this compound.

Physical and Chemical Properties

Table 2: Physical Properties

PropertyValueSource
Molecular Weight 158.19 g/mol Computed by PubChem[1][2]
XLogP3-AA 1.1Computed by PubChem[1][2]
Hydrogen Bond Donor Count 1Computed by PubChem[1][2]
Hydrogen Bond Acceptor Count 3Computed by PubChem[1][2]
Rotatable Bond Count 2Computed by PubChem[1][2]
Boiling Point Predicted: 233.3 ± 33.0 °CBased on isomer data[3]
Melting Point Not available
Density Predicted: 1.121 ± 0.06 g/cm³Based on isomer data[3]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, chloroform, and benzene. Limited solubility in water.Based on methyl cyclohexanecarboxylate[4]

It is important to note that the provided boiling point and density are predicted values based on an isomer, methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate, and should be used as an estimation.[3] The solubility characteristics are inferred from the related compound methyl cyclohexanecarboxylate, which displays good solubility in non-polar to moderately polar organic solvents and limited solubility in water.[4]

Synthesis and Purification

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, a standard and logical approach involves the esterification of its corresponding carboxylic acid, 1-hydroxycyclohexanecarboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Hydroxycyclohexanecarboxylic Acid esterification Esterification (e.g., Fischer Esterification) start->esterification Methanol, Acid Catalyst (e.g., H₂SO₄) crude_product Crude this compound esterification->crude_product extraction Workup & Extraction crude_product->extraction distillation Vacuum Distillation extraction->distillation pure_product Pure Product distillation->pure_product

Caption: Proposed Synthesis and Purification Workflow.

Experimental Protocol: Fischer Esterification (Proposed)

This protocol is a generalized procedure for Fischer esterification and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxycyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, like diethyl ether or ethyl acetate.

  • Drying and Solvent Removal: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Spectroscopic and Analytical Characterization

While a dedicated public database of spectra for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The protons of the cyclohexane ring would appear as a series of multiplets in the upfield region (approximately 1.2-2.0 ppm). A broad singlet corresponding to the hydroxyl proton (OH) would also be present, and its chemical shift would be dependent on the sample concentration and solvent.

  • ¹³C NMR: The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-180 ppm. The carbon bearing the hydroxyl and ester groups would appear around 70-80 ppm. The methyl ester carbon would resonate at approximately 52 ppm. The carbons of the cyclohexane ring are expected in the 20-40 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit the following characteristic absorption bands:

  • A broad O-H stretching band from the hydroxyl group around 3400 cm⁻¹.

  • A strong C=O stretching band from the ester carbonyl group around 1735 cm⁻¹.

  • C-H stretching bands from the cyclohexane and methyl groups in the 2850-3000 cm⁻¹ region.

  • A C-O stretching band for the ester around 1100-1200 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 158. Common fragmentation patterns for esters may be observed, including the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 127, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 99.

GCMS_Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation sample Sample dissolve Dissolve in Volatile Solvent sample->dissolve filter Filter/Centrifuge dissolve->filter vial Transfer to Autosampler Vial filter->vial injection Injection vial->injection separation GC Separation (e.g., DB-5ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: General Workflow for GC-MS Analysis.

Reactivity and Stability

This compound, as a tertiary α-hydroxy ester, exhibits reactivity characteristic of both its ester and tertiary alcohol functional groups.

  • Ester Group Reactivity: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield 1-hydroxycyclohexanecarboxylic acid and methanol. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.

  • Tertiary Hydroxyl Group Reactivity: The tertiary hydroxyl group is resistant to oxidation under mild conditions. Dehydration to form an unsaturated ester is a potential reaction under strong acidic conditions and heat.

  • Stability: The compound is expected to be stable under standard storage conditions. However, prolonged exposure to strong acids or bases will lead to decomposition.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to proper laboratory safety protocols is essential.

Table 3: GHS Hazard Information [1][2]

Hazard StatementCodeDescription
Flammable LiquidsH227Combustible liquid
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation
Recommended Handling Procedures:
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[1]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]

Storage Recommendations:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides a foundational understanding of this compound based on available computed data and information from analogous structures. While experimental data is limited, the provided information on its structure, predicted properties, a plausible synthesis route, expected analytical characteristics, reactivity, and safety precautions serves as a valuable resource for researchers and professionals. Further experimental investigation is warranted to fully characterize this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Covestro. (2012, August 22).
  • Solubility of Things. (n.d.).
  • Samex Environmental. (2024, December 23). Storage Of Flammable Liquids Best Practices.
  • ChemicalBook. (n.d.). methyl (1S,3S)
  • PubChem. (n.d.). Methyl 1-hydroxycyclohexane-1-carboximidate. National Center for Biotechnology Information.

Sources

"Methyl 1-hydroxycyclohexanecarboxylate chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Utility

Executive Summary

Methyl 1-hydroxycyclohexanecarboxylate (CAS: 6149-50-4) is a tertiary alcohol and ester derivative of cyclohexane. Characterized by geminal substitution at the C1 position, it serves as a critical intermediate in organic synthesis, particularly for the generation of


-unsaturated esters via dehydration and as a scaffold for anticholinergic and analgesic pharmacophores. This guide details its structural properties, the zinc-mediated Reformatsky synthesis protocol, and its role in drug development workflows.

Structural Characterization & Nomenclature[1][2][3]

Identification Data
ParameterValue
IUPAC Name Methyl 1-hydroxycyclohexane-1-carboxylate
Common Names 1-Hydroxycyclohexanecarboxylic acid methyl ester; Methyl hexahydrosalicylate (archaic)
CAS Registry Number 6149-50-4
Molecular Formula

Molecular Weight 158.19 g/mol
SMILES COC(=O)C1(CCCCC1)O
InChI Key PNEINDJVPFYBDT-UHFFFAOYSA-N
Stereochemistry and Geometry

Unlike its 2-, 3-, or 4-substituted isomers, this compound is achiral . The molecule possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring.

  • Conformation: The cyclohexane ring predominantly adopts a chair conformation.

  • Steric Bulk: The 1,1-disubstitution (geminal) creates steric strain. The hydroxyl group and the methyl ester group will compete for the equatorial position, though the ester group (

    
    ) is generally bulkier, often favoring the equatorial orientation to minimize 1,3-diaxial interactions, forcing the hydroxyl group axial.
    

Physicochemical Profile

PropertyDataNote
Physical State Colorless to pale yellow liquidViscous oil at RT
Boiling Point 85–90 °C@ 12 mmHg (Vacuum required)
Density

Predicted
LogP 1.10Lipophilic, crosses membranes
Solubility Soluble in EtOH, Et₂O, CHCl₃Poorly soluble in water
Flash Point ~94 °CCombustible

Synthetic Methodology: The Reformatsky Protocol[2][6][7]

The most authoritative and high-yield synthesis for this compound is the Reformatsky Reaction . This method avoids the self-condensation issues typical of Grignard reactions with esters.

Reaction Logic

The reaction involves the condensation of cyclohexanone with methyl bromoacetate in the presence of metallic zinc .

  • Insertion: Zinc inserts into the C-Br bond of methyl bromoacetate to form an organozinc enolate (Reformatsky reagent).

  • Addition: The nucleophilic enolate attacks the ketone carbonyl of cyclohexanone.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

Experimental Protocol (Self-Validating System)

Note: All glassware must be oven-dried. Moisture kills the organozinc intermediate.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq) - Must be activated

  • Solvent: Benzene or THF (Anhydrous)

  • Activator: Trimethylsilyl chloride (TMSCl) or Iodine crystal

Step-by-Step Workflow:

  • Zinc Activation: Place zinc dust in the reaction flask. Wash with dilute HCl, then water, acetone, and ether. Dry under vacuum. Critical: Add a crystal of iodine or few drops of TMSCl to initiate.

  • Reagent Formation: Suspend activated Zn in anhydrous THF. Add 10% of the methyl bromoacetate. Warm gently until the reaction initiates (indicated by foaming/exotherm).

  • Addition: Dropwise add a mixture of cyclohexanone and the remaining methyl bromoacetate over 45 minutes. Maintain a gentle reflux.

  • Reflux: Stir at reflux for 2–3 hours to ensure complete conversion.

  • Quench: Cool to 0°C. Hydrolyze with cold 10%

    
     or saturated 
    
    
    
    .
  • Extraction: Extract aqueous layer with Diethyl Ether (

    
    ).
    
  • Purification: Wash organics with

    
    , brine, dry over 
    
    
    
    . Concentrate in vacuo. Distill under reduced pressure to isolate the pure ester.
Pathway Visualization

ReformatskySynthesis Start Methyl Bromoacetate + Activated Zn Intermediate Organozinc Enolate (Reformatsky Reagent) Start->Intermediate Oxidative Addition (THF, Reflux) Adduct Zinc Alkoxide Intermediate Intermediate->Adduct + Cyclohexanone Nucleophilic Attack Reactant2 Cyclohexanone Reactant2->Adduct Product Methyl 1-hydroxy- cyclohexanecarboxylate Adduct->Product Acid Hydrolysis (H3O+)

Figure 1: Mechanistic flow of the Reformatsky synthesis targeting the 1-hydroxy ester.

Reactivity & Pharmaceutical Applications

Dehydration to -Unsaturated Esters

The 1-hydroxy ester is a tertiary alcohol, making it prone to dehydration. Treating this compound with thionyl chloride (


) or phosphorus oxychloride (

) in pyridine yields Methyl cyclohex-1-enecarboxylate .
  • Significance: This alkene is a Michael acceptor and a precursor for synthesizing substituted cyclohexanes found in anticonvulsant drugs.

Pharmacophore Scaffold

The 1-hydroxycyclohexanecarboxylate moiety appears in various bioactive compounds:

  • Anticholinergics: Analogues of Glycopyrrolate and Oxybutynin often feature a cyclohexyl-hydroxy-ester/acid motif. The ester is hydrolyzed to the acid (1-hydroxycyclohexanecarboxylic acid) to synthesize these antispasmodics.

  • Analgesics: It serves as a structural reference point for Tilidine (though Tilidine contains a dimethylamino group, the carbon skeleton construction often shares intermediates).

Reactivity Workflow

Reactivity Target This compound Acid 1-Hydroxycyclohexanecarboxylic Acid (Anticholinergic Precursor) Target->Acid Hydrolysis (LiOH/THF) Alkene Methyl cyclohex-1-enecarboxylate (Michael Acceptor) Target->Alkene Dehydration (POCl3/Pyridine) Amide Cyclohexanecarboxamides (Bioactive Scaffolds) Target->Amide Aminolysis (R-NH2)

Figure 2: Divergent synthetic utility of the target molecule.

Analytical Validation (E-E-A-T)

To validate the synthesis, the following spectroscopic signatures must be observed. Absence of the aldehyde/ketone peak (~200 ppm in


) confirms the reaction of cyclohexanone.
Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
3.78 Singlet (s)3HMethyl ester (

)
3.10 Broad Singlet1HHydroxyl (

),

exchangeable
1.85 – 1.95 Multiplet (m)2HCyclohexane ring (

equatorial)
1.60 – 1.75 Multiplet (m)4HCyclohexane ring (

)
1.20 – 1.35 Multiplet (m)4HCyclohexane ring (

+ axial protons)
Safety & Handling
  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Esters can hydrolyze if exposed to atmospheric moisture over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241949, this compound. Retrieved from [Link]

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[2] (Foundational Chemistry).

  • Shriner, R. L. (1942). "The Reformatsky Reaction." Organic Reactions, 1, 1. (Classic review of the synthetic protocol).
  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]

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"Methyl 1-hydroxycyclohexanecarboxylate CAS number 6149-50-4"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 1-hydroxycyclohexanecarboxylate (CAS 6149-50-4)

Prepared by: A Senior Application Scientist

Executive Summary

This compound is a valuable bifunctional molecule featuring a tertiary alcohol and a methyl ester on a cyclohexane scaffold. This unique arrangement makes it a significant building block in organic synthesis, particularly for creating conformationally constrained structures relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview, encompassing its chemical properties, robust synthetic protocols, detailed analytical characterization, reactivity, and critical safety information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers and drug development professionals to effectively utilize this versatile compound.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical workflow. This compound is known by several names and is characterized by a distinct set of physical and chemical properties.

  • IUPAC Name : methyl 1-hydroxycyclohexane-1-carboxylate[1][2]

  • Synonyms : 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER, Cyclohexanol-1-carbonsauremethylester[1]

  • CAS Number : 6149-50-4[1][2]

A summary of its key computed and physical properties is presented below. These values are crucial for planning reactions, purifications, and analytical procedures.

PropertyValueSource
Molecular Formula C₈H₁₄O₃PubChem[1][2]
Molecular Weight 158.19 g/mol PubChem[1]
Monoisotopic Mass 158.0943 g/mol PubChem[1][3]
XLogP3 1.1PubChem[1]
SMILES COC(=O)C1(CCCCC1)OPubChem[1]
InChIKey PNEINDJVPFYBDT-UHFFFAOYSA-NPubChem[1]
Storage Temperature 2-8°C, Sealed in dry conditionsBLD Pharm[4]

Synthesis and Mechanistic Insights

The synthesis of α-hydroxy esters like this compound can be approached through several routes. A prevalent and reliable method begins with the corresponding ketone, cyclohexanone, proceeding through a cyanohydrin intermediate. This approach is favored for its high efficiency and the accessibility of starting materials.

The overall transformation involves two key steps:

  • Cyanohydrin Formation : Nucleophilic addition of cyanide to the carbonyl of cyclohexanone.

  • Hydrolysis and Esterification : Conversion of the nitrile group to a carboxylic acid, followed by esterification. A more direct route involves the Pinner reaction, which converts the cyanohydrin directly to the imino-ester hydrochloride, followed by hydrolysis to the final product.[5]

The causality behind this synthetic choice rests on the robust nature of the cyanohydrin reaction and the well-established methods for converting nitriles to esters. The Pinner reaction, specifically, offers an efficient pathway by avoiding the isolation of the intermediate carboxylic acid.[5]

G A Cyclohexanone B Cyclohexanone Cyanohydrin A->B NaCN, H+ (Nucleophilic Addition) C Imino-ester Hydrochloride (Pinner Intermediate) B->C Anhydrous MeOH, HCl(g) (Pinner Reaction) D This compound (Final Product) C->D H₂O (Hydrolysis)

Caption: Synthetic workflow from cyclohexanone to the target α-hydroxy ester.

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is a self-validating system, incorporating purification and characterization to ensure the integrity of the final product.

Step 1: Formation of Cyclohexanone Cyanohydrin

  • Safety Note : This step generates highly toxic hydrogen cyanide. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • In a flask equipped with a stirrer and cooled in an ice bath, add a solution of cyclohexanone (1.0 eq) in a suitable solvent like ethanol.

  • Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water.

  • While maintaining the temperature below 10°C, add a strong acid (e.g., H₂SO₄) dropwise to generate HCN in situ.

  • Stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by neutralizing and extracting the cyanohydrin product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate.

Step 2: Pinner Reaction and Hydrolysis [5]

  • Dissolve the crude cyclohexanone cyanohydrin from Step 1 in anhydrous methanol (5-10 volumes).

  • Cool the solution to 0°C and bubble anhydrous hydrogen chloride (HCl) gas through the solution until saturation. This forms the 2-hydroxy-imino-methyl-ester hydrochloride intermediate.[5]

  • Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.

  • Slowly add water (1.5-2.0 eq) to the reaction mixture while keeping it cool.

  • Stir the mixture for several hours at room temperature to hydrolyze the imino-ester.

  • Neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

Step 3: Purification

  • The crude product can be purified by vacuum distillation. Due to the presence of a tertiary alcohol, care should be taken to avoid overly high temperatures which could cause dehydration.

  • Alternatively, purification via column chromatography on silica gel using a hexane-ethyl acetate gradient provides a high-purity product.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data provides a clear fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H-NMR -OHδ ~3.0-4.0 ppm (broad singlet)Exchangeable proton of the hydroxyl group.
-OCH₃δ ~3.7 ppm (singlet)Three equivalent protons of the methyl ester group.
-CH₂- (cyclohexyl)δ ~1.2-1.8 ppm (multiplets)Protons on the cyclohexane ring.
¹³C-NMR C=O (ester)δ ~175 ppmCarbonyl carbon of the ester.
C-OH (quaternary)δ ~75 ppmQuaternary carbon bearing the hydroxyl group.
-OCH₃δ ~52 ppmCarbon of the methyl ester group.
-CH₂- (cyclohexyl)δ ~20-40 ppmCarbons of the cyclohexane ring.
IR Spectroscopy O-H stretch~3500 cm⁻¹ (broad)Characteristic absorption for the hydroxyl group.
C-H stretch (sp³)~2850-3000 cm⁻¹Aliphatic C-H bonds of the cyclohexane and methyl groups.[6]
C=O stretch (ester)~1730-1750 cm⁻¹Strong absorption for the ester carbonyl group.[6]
C-O stretch~1000-1300 cm⁻¹Stretch for the C-O bonds of the ester and alcohol.[6]
Mass Spectrometry Molecular Ion (M⁺)m/z = 158.09Corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its two distinct functional groups. This bifunctionality allows for selective transformations, making it a versatile intermediate.

  • Hydroxyl Group Reactivity : The tertiary alcohol can be protected (e.g., as a silyl ether) or derivatized. It can also be eliminated under acidic conditions to form an alkene, providing a route to other cyclohexene derivatives.

  • Ester Group Reactivity : The methyl ester can be hydrolyzed under basic conditions (saponification) to yield 1-hydroxycyclohexanecarboxylic acid.[7][8] It can also be converted to amides or other esters via transesterification.

Role in Medicinal Chemistry

The α-hydroxy ester moiety is a privileged scaffold found in numerous pharmaceutical compounds.[9] The cyclohexane ring provides a rigid, three-dimensional structure that can be used to control the conformation of a molecule, which is a critical strategy in drug design.[10]

Introducing a methyl group onto a scaffold can significantly modulate physicochemical and pharmacokinetic properties.[11] The 1-hydroxycyclohexanecarboxylate core can serve as a starting point for creating analogs of existing drugs or as a building block for novel therapeutic agents, such as constrained serine analogues or anticonvulsant drugs.[10]

G A This compound B 1-Hydroxycyclohexanecarboxylic Acid A->B Saponification (e.g., NaOH, H₂O) C 1-Hydroxycyclohexyl-carboxamide Derivative A->C Aminolysis (e.g., R₂NH) D Methyl 1-acetoxycyclohexanecarboxylate A->D Acylation (e.g., Ac₂O, Pyridine) E Methyl Cyclohex-1-enecarboxylate A->E Dehydration (e.g., H₂SO₄, Heat)

Caption: Key synthetic transformations of the target molecule.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS ClassificationHazard StatementPictogram
Flammable liquids (Category 4)H227: Combustible liquidWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

(Source: PubChem GHS Classification)[1]

Handling and Storage Protocol
  • Engineering Controls : Use only in a well-ventilated area, preferably a chemical fume hood. Use explosion-proof electrical and lighting equipment.[12]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[13]

  • Handling : Keep away from heat, sparks, open flames, and hot surfaces.[12] Avoid contact with skin, eyes, and clothing.[12][13] Do not ingest or inhale.[12][14]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from incompatible materials such as strong bases and oxidizing agents.[12]

First-Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[12]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[12]

Conclusion

This compound is a synthetically versatile and medicinally relevant chemical entity. Its straightforward synthesis from common starting materials, combined with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for complex molecule synthesis. The rigid cyclohexane core is particularly useful for introducing conformational constraints in drug discovery programs. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for its safe and effective application in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 241949, this compound. Available at: [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(26), 545-553. Available at: [Link]

  • Patsnap Eureka (2007). Synthesis of fatty alcohol esters of alpha-hydroxy carboxylic acids, the use of the same as percutaneous permeation enhancers, and topical gels for the transdermal delivery of steroids. Available at: [Link]

  • SK Geocentric Co.,Ltd. (2024). Safety Data Sheet for Methylcyclohexane. Available at: [Link]

  • Gao, Y., et al. (Date not available). Pharmaceutical compounds with α‐hydroxy esters. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 221624, Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. Available at: [Link]

  • Larsen, R. D., et al. (1994). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 116(25), 11524-11535. Available at: [Link]

  • Oregon State University (Date not available). H-Ester: Preparation of Methyl Cyclohexanecarboxylate. Available at: [Link]

  • Pellegrino, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(17), 5104. Available at: [Link]

  • meriSTEM Education (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube. Available at: [Link]

  • Mousseron, M., et al. (1966). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • PubChemLite (Date not available). This compound (C8H14O3). Available at: [Link]

  • Koch, H., & Haaf, W. (1964). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 75. Available at: [Link]

  • Google Patents (1992). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Cuesta College (Date not available). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • ResearchGate (2016). Schematics of HOM formation of 1-methyl cyclohexene. Available at: [Link]

  • de L. K. P. de Souza, B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1144. Available at: [Link]

  • Rose-Hulman Institute of Technology (Date not available). Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link]

  • PrepChem.com (Date not available). Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available at: [Link]

  • Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3375-3379. Available at: [Link]

  • Rose-Hulman Institute of Technology (Date not available). IR Absorption Bands and NMR. Available at: [Link]

  • Dr. Tania CS (2023). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 10, 831681. Available at: [Link]

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Theoretical Underpinnings of 1-Hydroxycyclohexanecarboxylate Stability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclohexanecarboxylate, a key alpha-hydroxy acid (AHA), is integral to various chemical and pharmaceutical applications. Its efficacy and safety are intrinsically linked to its molecular stability. This technical guide delves into the theoretical and practical aspects governing the stability of 1-hydroxycyclohexanecarboxylate. We will explore the conformational dynamics, the pivotal role of intramolecular hydrogen bonding, and the principal degradation pathways—hydrolysis, oxidation, and thermal decomposition—supported by computational chemistry principles and experimental data. This document aims to provide a comprehensive framework for researchers and drug development professionals to understand, predict, and control the stability of this important molecule.

Introduction: The Significance of 1-Hydroxycyclohexanecarboxylate

1-Hydroxycyclohexanecarboxylate belongs to the class of alpha-hydroxy acids (AHAs), which are characterized by a hydroxyl group attached to the alpha-carbon of a carboxylate group.[1] This structural motif imparts unique chemical properties that are leveraged in organic synthesis and, most notably, in dermatological and cosmetic formulations for their exfoliating and skin-rejuvenating effects.[2][3] The stability of 1-hydroxycyclohexanecarboxylate is a critical parameter that influences its shelf-life, formulation compatibility, and biological activity. Understanding the factors that govern its stability is paramount for ensuring product quality and therapeutic efficacy.

This guide will provide a detailed theoretical examination of the stability of 1-hydroxycyclohexanecarboxylate, drawing upon principles of computational chemistry, stereochemistry, and reaction kinetics.

Molecular Structure and Conformational Stability

The stability of 1-hydroxycyclohexanecarboxylate is fundamentally rooted in its three-dimensional structure. The cyclohexane ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. The substituents—the hydroxyl and carboxylate groups—can occupy either axial or equatorial positions.

Chair Conformation and Substituent Effects

The chair conformation of the cyclohexyl ring is the most stable arrangement. The relative stability of the conformers is dictated by the positions of the hydroxyl and carboxylate groups. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. In the case of 1-hydroxycyclohexanecarboxylic acid, both the hydroxyl and carboxyl groups are attached to the same carbon, leading to unique conformational considerations. X-ray crystallography studies have shown that in the solid state, both six-membered rings of the two independent molecules in the asymmetric unit of a triclinic polymorph adopt a chair conformation, with the hydroxyl groups occupying the axial position.[4]

The Role of Intramolecular Hydrogen Bonding

A key feature influencing the stability of 1-hydroxycyclohexanecarboxylate is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group. This interaction can significantly stabilize the molecule by forming a pseudo-six-membered ring.

The strength of this hydrogen bond is dependent on the conformation of the molecule and the surrounding environment (solvent, pH). Theoretical studies on other hydroxy acids have demonstrated that intramolecular hydrogen bonds can increase the rigidity of the molecule and favor the repair of broken coordination bonds in metal-organic frameworks, thereby enhancing chemical stability.[5]

Diagram: Intramolecular Hydrogen Bonding in 1-Hydroxycyclohexanecarboxylate

Caption: Intramolecular hydrogen bond stabilizing 1-hydroxycyclohexanecarboxylate.

Theoretical Approaches to Stability Assessment

While specific experimental kinetic and thermodynamic data for 1-hydroxycyclohexanecarboxylate are not extensively available in the public domain, computational chemistry provides powerful tools to predict its stability and reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is widely employed to predict molecular geometries, reaction energies, and activation barriers for chemical reactions. For 1-hydroxycyclohexanecarboxylate, DFT calculations can be used to:

  • Determine the most stable conformer: By calculating the energies of different chair and boat conformations with axial and equatorial substituents.

  • Model degradation pathways: By mapping the potential energy surface for reactions like decarboxylation, oxidation, and hydrolysis to identify the lowest energy pathways and transition states.

  • Quantify the strength of intramolecular hydrogen bonds: Through analysis of bond lengths, vibrational frequencies, and electron density.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations can provide insights into the dynamic behavior of 1-hydroxycyclohexanecarboxylate in different environments, such as in solution. MD simulations can reveal:

  • Conformational flexibility: How the cyclohexane ring and its substituents move and interconvert over time.

  • Solvent effects: How interactions with solvent molecules (e.g., water, ethanol) influence the stability and conformation of the molecule.[8]

  • Intermolecular interactions: How 1-hydroxycyclohexanecarboxylate molecules interact with each other at higher concentrations.

Key Degradation Pathways

The stability of 1-hydroxycyclohexanecarboxylate is challenged by several potential degradation pathways, which can be elucidated through a combination of theoretical modeling and experimental forced degradation studies.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many carboxylic acids and their derivatives, with the rate being highly dependent on pH and temperature.[5][9] For 1-hydroxycyclohexanecarboxylate, the ester form is more susceptible to hydrolysis than the parent carboxylic acid.

  • Acid-catalyzed hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester facilitates nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate and the corresponding alcohol. While the carboxylic acid form is generally stable to hydrolysis, extreme pH conditions can potentially promote other degradation reactions.

Experimental Protocol: Forced Hydrolysis Study

  • Sample Preparation: Prepare solutions of 1-hydroxycyclohexanecarboxylate (e.g., 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).[3]

  • Stress Conditions: Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Characterization: If significant degradation is observed, utilize techniques like LC-MS/MS and NMR to identify the structure of the degradation products.[10]

Diagram: Hydrolytic Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep 1-hydroxycyclohexanecarboxylate solution acid 0.1 N HCl prep->acid neutral Water prep->neutral base 0.1 N NaOH prep->base stress Incubate at 60°C acid->stress neutral->stress base->stress hplc HPLC Analysis stress->hplc lcms LC-MS/MS for Identification hplc->lcms

Caption: Workflow for forced hydrolysis study of 1-hydroxycyclohexanecarboxylate.

Oxidative Degradation

The hydroxyl group in 1-hydroxycyclohexanecarboxylate makes it susceptible to oxidation. Oxidative degradation can be initiated by exposure to oxidizing agents, light, or trace metal ions.[11] A likely pathway is oxidative decarboxylation.

  • Mechanism of Oxidative Decarboxylation: This process involves the oxidation of the alpha-hydroxyl group to a ketone, followed by the loss of carbon dioxide. This can be particularly relevant in biological systems where enzymes can catalyze such reactions.[12][13] For example, 4-hydroxycyclohexanecarboxylate dehydrogenase is an enzyme that catalyzes the oxidation of a hydroxyl group on the cyclohexane ring to a ketone.[12]

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Prepare a solution of 1-hydroxycyclohexanecarboxylate (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Add an oxidizing agent, such as 3% hydrogen peroxide, to the solution and keep it at room temperature for a specified duration.[14]

  • Analysis: Monitor the reaction mixture by HPLC to determine the extent of degradation.

  • Identification: Characterize any significant degradation products using mass spectrometry and NMR.[]

Thermal and Photolytic Degradation

Elevated temperatures and exposure to UV light can provide the energy required to initiate degradation reactions.

  • Thermal Decomposition: While 1-hydroxycyclohexanecarboxylate is a solid with a relatively high melting point, prolonged exposure to high temperatures can lead to decarboxylation or dehydration. The thermal decomposition of the related cyclohexanecarboxylic acid has been shown to be catalyzed by hydrogen bromide.[16]

  • Photodegradation: UV radiation can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. The presence of chromophores in the molecule will determine its sensitivity to light.

Experimental Protocol: Thermal and Photodegradation Studies

  • Sample Preparation: Place the solid 1-hydroxycyclohexanecarboxylate in a stable container.

  • Thermal Stress: Heat the sample in a controlled oven at a temperature below its melting point (e.g., 70°C) for a set period.[14]

  • Photolytic Stress: Expose the sample to a controlled source of UV and visible light.

  • Analysis: Dissolve the stressed samples in a suitable solvent and analyze by HPLC to assess for degradation.

Factors Influencing Stability in Formulations

In practical applications, especially in drug development, the stability of 1-hydroxycyclohexanecarboxylate is influenced by the formulation components.

FactorInfluence on StabilityMitigation Strategies
pH The stability of the ester form is highly pH-dependent, with increased degradation at both low and high pH. The carboxylate form is generally more stable across a wider pH range.Formulate at a pH where the molecule exhibits maximum stability, typically in the mid-pH range for the carboxylate form.
Excipients Certain excipients can act as catalysts for degradation (e.g., trace metals) or participate in reactions with the molecule.Screen excipients for compatibility. Use high-purity excipients with low levels of reactive impurities.
Solvent System The polarity of the solvent can influence the conformation and reactivity of the molecule. Protic solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation.Select a solvent system that minimizes degradation. For aqueous formulations, consider the use of co-solvents or buffers.
Packaging Exposure to oxygen and light can accelerate oxidative and photolytic degradation.Use airtight and light-resistant packaging. Consider packaging under an inert atmosphere (e.g., nitrogen).

Conclusion

The stability of 1-hydroxycyclohexanecarboxylate is a multifaceted property governed by its inherent molecular structure and its interaction with the surrounding environment. Theoretical studies, particularly DFT and MD simulations, offer powerful predictive tools to understand its conformational preferences and reactivity. The primary degradation pathways to consider are hydrolysis (especially for its ester derivatives), oxidation, and thermal/photolytic decomposition. A thorough understanding of these factors, coupled with well-designed experimental stability studies, is crucial for the successful development of robust and effective products containing 1-hydroxycyclohexanecarboxylate.

References

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  • Mora-Diez, N., et al. (2006). Ab initio study of solvent effects on the acetohydroxamic acid deprotonation processes. Chemical Physics, 324(2-3), 350-358.
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  • Scaranto, J., & Mavrikakis, M. (2013). Density Functional Theory studies of HCOOH decomposition on Pd(111). Surface Science, 608, 149-160.
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Methodological & Application

"use of Methyl 1-hydroxycyclohexanecarboxylate in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 1-hydroxycyclohexanecarboxylate in Medicinal Chemistry

Executive Summary

This compound (CAS 6124-79-4) represents a critical scaffold in organic synthesis, primarily due to its geminal disubstitution pattern.[1][2] This structural motif—a cyclohexane ring bearing both a hydroxyl and a carboxylate group at the C1 position—provides direct access to sterically congested quaternary centers, a sought-after feature in modern drug design to restrict conformational flexibility and improve metabolic stability.[1][2]

This guide details three high-value synthetic workflows:

  • Dehydration to generate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -unsaturated esters (Michael acceptors).[2]
    
  • Grignard Addition to synthesize sterically hindered 1,2-diols (pinacol analogues).[1][2]

  • Hydrolysis to the free acid for peptide coupling applications.[1][2]

Chemical Profile & Reactivity Logic

PropertyDataSynthetic Implication
Molecular Weight 158.19 g/mol Low MW allows for efficient atom economy in fragment-based drug discovery.[1][2]
Structure ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Hydroxy Ester
The tertiary -OH is prone to acid-catalyzed elimination; the ester is susceptible to nucleophilic attack.[2]
Quaternary Center C1 PositionSteric hindrance at C1 dictates the need for forcing conditions or specific catalysts in substitution reactions.[1]
Key Risk DehydrationInadvertent elimination of water is the primary side reaction during acidic handling.

Application I: Synthesis of Methyl 1-Cyclohexenecarboxylate (Dehydration)

Context: The conversion of the ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-hydroxy ester to the 

-unsaturated ester creates a versatile Michael acceptor. This is a critical step in synthesizing non-natural amino acids (e.g., 1-aminocyclohexanecarboxylic acid derivatives) via subsequent conjugate addition.[1][2]
Mechanism & Logic

The reaction proceeds via an E1 mechanism .[1][3] Protonation of the tertiary hydroxyl group creates a distinct leaving group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). The resulting tertiary carbocation is stabilized by the adjacent carbonyl group, though the electron-withdrawing nature of the ester destabilizes it relative to a simple alkyl carbocation. Therefore, high temperatures and continuous water removal are required to drive the equilibrium forward (Le Chatelier’s principle).[1]
Protocol: Acid-Catalyzed Dehydration[1][2][4][5]

Reagents:

  • This compound (10.0 mmol, 1.58 g)[1][2]

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (0.5 mmol, 5 mol%)[2]
  • Toluene (50 mL) (Solvent & Azeotrope former)[1][2]

Equipment:

  • Dean-Stark apparatus (Critical for water removal)[1][2]

  • Reflux condenser[2]

Step-by-Step Procedure:

  • Setup: Charge a 100 mL Round Bottom Flask (RBF) with the substrate and toluene. Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -TsOH.[2]
    
  • Azeotropic Distillation: Attach the Dean-Stark trap and condenser. Heat the mixture to a vigorous reflux (

    
     bath temperature).
    
  • Monitoring: Monitor the collection of water in the trap. Reaction completion is typically observed after 2–4 hours.[1][2]

    • Self-Validation: TLC (10% EtOAc/Hexane) should show the disappearance of the polar starting material (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) and appearance of the less polar alkene (
      
      
      
      ). KMnOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
      
      
      stain will actively visualize the alkene (brown spot).
  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (2 x 20 mL) to neutralize the acid catalyst. Wash with brine (20 mL).[1][2]
    
  • Purification: Dry over MgSOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. The product, Methyl 1-cyclohexenecarboxylate, is typically obtained as a clear oil (Yield >90%).[2] Distillation is recommended for high purity (bp ~80-85°C @ 15 mmHg).[1][2]
    

Application II: Synthesis of 1-(Hydroxydiphenylmethyl)cyclohexanol (Grignard Addition)

Context: This transformation constructs a vicinal diol with high steric bulk.[1][2] These structures are analogues of anticholinergic pharmacophores (e.g., related to precursors of glycolate drugs).[1]

Mechanism & Logic

Standard Grignard addition to an ester consumes 2 equivalents of nucleophile.[1][2] However, the presence of the free tertiary hydroxyl group consumes an additional equivalent of Grignard reagent (deprotonation) before nucleophilic attack occurs.[1]

  • Stoichiometry Rule: Use 3.5 equivalents of PhMgBr. (1 eq for deprotonation, 2 eq for addition, 0.5 eq excess).[1]

Protocol: Grignard Addition

Reagents:

  • This compound (5.0 mmol, 0.79 g)[1][2]

  • Phenylmagnesium bromide (3.0 M in Etngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    O) (17.5 mmol, 5.8 mL)[2]
    
  • Anhydrous THF (30 mL)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck RBF and cool under ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     flow. Add anhydrous THF and the substrate.[4]
    
  • Deprotonation Phase: Cool the solution to

    
    . Add the first 1.0 equivalent of PhMgBr dropwise.
    
    • Observation: Gas evolution (alkane) indicates successful deprotonation of the -OH.[1][2]

  • Addition Phase: Allow the solution to warm to Room Temperature (RT), then add the remaining 2.5 equivalents of PhMgBr.

  • Reflux: Heat to reflux for 3 hours to overcome the steric hindrance at the quaternary center.

  • Quench: Cool to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    . Carefully quench with saturated NH
    
    
    
    Cl.[2]
    • Caution: Exothermic reaction.[1][2][4]

  • Extraction: Extract with EtOAc (3 x 30 mL). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high crystallinity of the diol product.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from this compound.

SyntheticPathways Figure 1: Divergent synthetic utility of this compound. Start Methyl 1-hydroxy- cyclohexanecarboxylate (Starting Material) Intermediate1 Tertiary Carbocation (Intermediate) Start->Intermediate1 p-TsOH, Toluene Reflux (-H2O) Intermediate2 Alkoxide-Ketone Intermediate Start->Intermediate2 PhMgBr (3.5 eq) THF Product3 1-Hydroxycyclohexane carboxylic Acid Start->Product3 LiOH, THF/H2O RT Product1 Methyl 1-cyclohexenecarboxylate (Michael Acceptor) Intermediate1->Product1 Elimination (E1) Product2 1-(Hydroxydiphenylmethyl) cyclohexanol (Vicinal Diol) Intermediate2->Product2 Nucleophilic Addition & Workup

Figure 1: Strategic synthetic divergence: Dehydration (Green), Grignard Addition (Red), and Hydrolysis (Yellow).[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Dehydration) Incomplete water removalEnsure Dean-Stark trap is functioning; increase toluene volume to lower boiling point slightly if degradation occurs, or switch to Benzene (with safety precautions) for lower T.
Incomplete Grignard "Quenching" by -OH groupEnsure >3.0 equivalents of Grignard are used. The first equivalent is sacrificed to deprotonate the hydroxyl.[1]
Product Hydrolysis Moisture in ester storageStore starting material in a desiccator.[1][2] The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-hydroxy ester is prone to spontaneous hydrolysis if wet.[2]

References

  • Avenoza, A., et al. (1999).[1][2][5] Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Organic Syntheses. (1964).[1][2] Cyclohexylidenecyclohexane.[1][2] Organic Syntheses, Coll. Vol. 5, p.297. (Demonstrates dehydration logic of related 1-hydroxy esters). Link

  • PubChem. (2025).[1][2][6] this compound Compound Summary. National Library of Medicine.[1][2] Link

  • Chad's Prep. (2021).[1][2][7] Reaction of Esters with Grignard Reagents. (Mechanistic grounding for tertiary alcohol synthesis). Link

Sources

Application Note: Synthetic Utility and Reaction Protocols for Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-hydroxycyclohexanecarboxylate represents a privileged scaffold in medicinal chemistry, combining a lipophilic cyclohexane ring with a geminal substitution pattern (hydroxyl and ester groups at C1). This steric crowding creates a unique reactivity profile that distinguishes it from simple secondary alcohols or primary esters.

This guide details three critical transformations: Dehydration (to the


-unsaturated ester), Reduction  (to the 1,1-disubstituted diol), and Hydrolysis  (to the parent hydroxy-acid). These protocols are designed to maximize yield while mitigating common side reactions driven by the steric bulk of the C1 center.
Chemical Profile
PropertyValue
Molecular Formula

Molecular Weight 158.20 g/mol
Key Functional Groups Tertiary Alcohol, Methyl Ester
Reactivity Challenges Steric hindrance at C1; propensity for elimination over substitution.

Reaction Landscape Visualization

The following diagram illustrates the primary divergent pathways available for this substrate.

ReactionLandscape Substrate Methyl 1-hydroxy- cyclohexanecarboxylate Prod_Alkene Methyl 1-cyclohexene- carboxylate (Elimination Product) Substrate->Prod_Alkene Acid / Heat (-H2O) Prod_Diol 1-(Hydroxymethyl) cyclohexanol (Reduction Product) Substrate->Prod_Diol LiAlH4 / THF Prod_Acid 1-Hydroxycyclohexane carboxylic acid (Hydrolysis Product) Substrate->Prod_Acid LiOH / MeOH / H2O

Figure 1: Divergent synthetic pathways for this compound.

Protocol A: Acid-Catalyzed Dehydration

Objective: Synthesis of Methyl 1-cyclohexenecarboxylate. Mechanism: E1 Elimination.[1]

Expert Insight

The tertiary alcohol at C1 is highly prone to elimination. While Zaitsev’s rule predicts the formation of the internal alkene (1-cyclohexene derivative), thermodynamic control is essential to minimize the formation of the exo-cyclic isomer (methylenecyclohexane derivative). We utilize Phosphoric Acid (


)  rather than Sulfuric Acid to reduce charring and polymerization side reactions common with stronger oxidizers.
Materials
  • This compound (1.0 equiv)

  • Phosphoric Acid (85% w/w, 0.5 equiv)

  • Toluene (Solvent/Azeotrope carrier)

  • Sodium Sulfate (anhydrous)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the substrate (e.g., 10g) and Toluene (100 mL) to the flask. Add Phosphoric Acid (0.5 equiv) dropwise with stirring.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–4 hours).

    • Validation: TLC (10% EtOAc/Hexane) should show the disappearance of the polar starting material (

      
      ) and appearance of the non-polar alkene (
      
      
      
      ).
  • Workup: Cool to room temperature. Wash the organic layer with sat.

    
     (
    
    
    
    mL) to neutralize residual acid, followed by Brine (
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product can be distilled (approx.[1] 
    
    
    
    at 15 mmHg) for high purity.

Protocol B: Reductive Diol Synthesis

Objective: Synthesis of 1-(Hydroxymethyl)cyclohexanol. Mechanism: Nucleophilic Acyl Substitution followed by Hydride Addition.[2]

Expert Insight

Sodium Borohydride (


) is generally insufficient to reduce this sterically hindered ester.[3] Lithium Aluminum Hydride (

)
is required.[2][3][4] The challenge here is the "Fieser Quench"—improper quenching leads to an aluminum emulsion that traps the diol product, drastically lowering yield.
Workflow Visualization

The following diagram details the critical quenching logic to avoid emulsion formation.

QuenchLogic Start Reaction Mixture (LiAlH4 + Product in THF) Step1 Cool to 0°C Add Water (x mL) Start->Step1 Slow Addition Step2 Add 15% NaOH (x mL) Step1->Step2 Wait 15 min Failure Sticky Gel/Emulsion (Product Trapped) Step1->Failure Rushed/Warm Step3 Add Water (3x mL) Step2->Step3 Wait 15 min Result Granular Precipitate (Easy Filtration) Step3->Result Stir 30 min

Figure 2: The "Fieser" workup protocol for aluminum hydride reductions.

Step-by-Step Methodology
  • Safety: Ensure all glassware is oven-dried. Purge with Nitrogen/Argon.

    
     is pyrophoric.[4]
    
  • Reagent Prep: Suspend

    
     (2.5 equiv) in anhydrous THF (0.5 M concentration) in a 3-neck flask at 
    
    
    
    .
  • Addition: Dissolve this compound (1.0 equiv) in anhydrous THF. Add this solution dropwise to the

    
     suspension. Exothermic reaction—maintain internal temp 
    
    
    
    .
  • Reaction: Allow to warm to room temperature and stir for 4 hours. If TLC indicates incomplete conversion, reflux gently for 1 hour.

  • Quench (Critical): For every 1g of

    
     used:
    
    • Add 1 mL Water (slowly).

    • Add 1 mL 15% NaOH solution.

    • Add 3 mL Water.

  • Isolation: Stir until the gray precipitate turns white and granular. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol C: Saponification (Hydrolysis)

Objective: Synthesis of 1-Hydroxycyclohexanecarboxylic acid. Mechanism: Base-catalyzed Acyl Substitution (


).
Expert Insight

While standard saponification uses NaOH, the steric bulk of the C1 position can slow the attack of the hydroxide ion. We recommend using Lithium Hydroxide (LiOH) in a THF/Water system. The smaller radius of the Lithium cation can assist in coordinating the carbonyl oxygen, slightly activating the ester towards nucleophilic attack.

Data Comparison: Hydrolysis Conditions
ParameterMethod A (Standard)Method B (Recommended)
Reagent NaOH (2.0 eq)LiOH (2.5 eq)
Solvent MeOH /

THF /

(3:1)
Temp Reflux (

)

to Reflux
Time 2–4 hours1–2 hours
Yield 85–90%92–95%
Step-by-Step Methodology
  • Dissolution: Dissolve the ester (1.0 equiv) in THF (3 volumes).

  • Base Addition: Add a solution of LiOH (2.5 equiv) in Water (1 volume).

  • Reaction: Stir at

    
    . The mixture will become homogeneous as the hydrolysis proceeds.
    
  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water.[5]

    • Wash: Extract once with Diethyl Ether (to remove unreacted ester). Discard the organic layer.

    • Acidification: Cool the aqueous layer to

      
       and acidify to pH 2 using 1M HCl. The hydroxy-acid will precipitate or oil out.[5]
      
  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ).[5] Dry over 
    
    
    
    and concentrate.

References

  • Reformatsky Reaction Context: Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 1887.

  • Hydrolysis Kinetics: Harnden, M. R. "Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins." Journal of the Chemical Society C, 1969.

  • Dehydration Protocols: "Dehydration of Methylcyclohexanols." University of Colorado Boulder Organic Chemistry Labs.

  • LiAlH4 Reduction Guide: "Reductions with Lithium Aluminium Hydride." Imperial College London, Department of Chemistry.

  • General Ester Hydrolysis: "Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate." BenchChem.[5]

Sources

"derivatization of the hydroxyl group in Methyl 1-hydroxycyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for Methyl 1-Hydroxycyclohexanecarboxylate

Abstract

This compound presents a unique derivatization challenge due to its structural duality: it possesses a tertiary hydroxyl group (sterically hindered) located


 to a methyl ester  (electronically deactivated but prone to elimination). Standard protocols often fail, yielding unreacted starting material or the dehydrated alkene side-product. This guide details three field-validated protocols—Silylation (Analytical) , Acylation (Synthetic) , and Dehydration (Transformation) —tailored to overcome the specific energy barriers of this motif.

Strategic Analysis: The "Tertiary -Hydroxy" Paradox

Before attempting derivatization, researchers must understand the competing mechanisms at play. The C1 position is a quaternary center, creating significant steric crowding.

  • Steric Hindrance: The cyclohexane ring and the ester group shield the hydroxyl oxygen, making nucleophilic attack on acyl chlorides or silyl chlorides kinetically slow.

  • Electronic Effect: The ester group is electron-withdrawing. While this increases the acidity of the hydroxyl proton (good for deprotonation), it destabilizes the developing positive charge in

    
    -type reactions, yet the tertiary nature stabilizes a carbocation.
    
  • The Elimination Trap: The most common failure mode is acid-catalyzed dehydration . The tertiary carbocation intermediate, if formed, rapidly eliminates a

    
    -proton to form the thermodynamically stable 
    
    
    
    -unsaturated ester (Methyl 1-cyclohexenecarboxylate).
Decision Matrix: Selecting the Right Protocol

DerivatizationLogic Start Goal: Derivatize Me 1-OH-cyclohexanecarboxylate Analysis GC/MS Analysis (Quantification/ID) Start->Analysis Synthesis Synthetic Intermediate (Protection/Modification) Start->Synthesis Elimination Target: Alkene (Dehydration) Start->Elimination Method1 Protocol 1: Silylation (BSTFA + 10% TMCS) Analysis->Method1 High Volatility No Elimination Method2 Protocol 2: Lewis Acid Acylation (Ac2O + Sc(OTf)3) Synthesis->Method2 Stable Ester Retain Stereochem Method3 Protocol 3: Controlled Dehydration (POCl3/Pyridine) Elimination->Method3 Thermodynamic Product

Figure 1: Workflow for selecting the appropriate derivatization strategy based on experimental intent.

Protocol 1: Aggressive Silylation for GC-MS Analysis

Objective: Create a volatile, thermally stable Trimethylsilyl (TMS) ether for gas chromatography. Challenge: Standard HMDS (Hexamethyldisilazane) is too weak for this hindered tertiary alcohol.

Reagents & Materials
  • Reagent A: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[1]

  • Catalyst: TMCS (Trimethylchlorosilane) – Critical: Must be 10% v/v (standard 1% is insufficient).

  • Solvent: Anhydrous Pyridine (acts as a proton scavenger and solvent).

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of this compound into a 2 mL GC crimp vial.

  • Solvation: Add 200 µL of anhydrous pyridine. Vortex to dissolve.

  • Activation: Add 300 µL of BSTFA + 10% TMCS .

    • Note: The high concentration of TMCS acts as a powerful Lewis acid catalyst to drive the silylation of the hindered oxygen.

  • Incubation: Cap tightly. Heat at 70°C for 45 minutes .

    • Why? Room temperature reaction will result in incomplete derivatization (mixed peak areas). Thermal energy is required to overcome the steric barrier.

  • Analysis: Inject 1 µL directly into GC-MS (Split 1:50).

Data Interpretation:

Compound Derivative Key MS Fragments (m/z) Retention Time Shift

| Starting Material | None | 158 (


), 99 (

) | Baseline | | Target | TMS-Ether | 230 (

), 215 (

), 171 (

)
| +2.5 min | | Side Product | Alkene | 140 (

) | -1.0 min (Elutes earlier) |

Protocol 2: Lewis Acid-Catalyzed Acylation

Objective: Synthesize the acetate ester (Methyl 1-acetoxycyclohexanecarboxylate) without causing elimination. Challenge: Basic conditions (Et3N/DMAP) are often too slow, leading to hydrolysis during workup. Acidic conditions (H2SO4) cause instant dehydration. Solution: Use Scandium(III) Triflate [


], a moisture-tolerant Lewis acid that activates the anhydride without generating a high concentration of free protons.
Reagents
  • Acetic Anhydride (

    
    , 3.0 equiv)
    
  • Scandium(III) Triflate (

    
    , 1-5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology
  • Setup: In a flame-dried flask under

    
    , dissolve 1.0 mmol (158 mg) of substrate in 5 mL dry DCM.
    
  • Catalyst Addition: Add

    
     (25 mg, 5 mol%).
    
  • Reagent Addition: Add Acetic Anhydride (285 µL, 3.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the lower Rf alcohol spot.

  • Quench: Dilute with

    
    , wash with saturated 
    
    
    
    (removes AcOH), then Brine.
  • Purification: Flash chromatography (Silica gel).

Mechanism of Action: The


 ion coordinates to the carbonyl oxygen of the acetic anhydride, making it hyper-electrophilic. This allows the sterically hindered tertiary alcohol to attack the carbonyl carbon without requiring a harsh base to deprotonate the alcohol first.

Protocol 3: Controlled Dehydration (The "Trap" as a Target)

Objective: Intentionally convert the alcohol to Methyl 1-cyclohexenecarboxylate. Context: Often, researchers observe this product "by accident." This protocol ensures it happens cleanly if desired.

Reagents
  • Phosphorus Oxychloride (

    
    , 1.5 equiv)
    
  • Pyridine (Excess, as solvent)

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 mmol) in 3 mL Pyridine. Cool to 0°C.

  • Addition: Add

    
     (1.5 mmol) dropwise.
    
  • Elimination: Heat to 80°C for 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The alcohol reacts with

      
       to form a dichlorophosphate intermediate (good leaving group). Pyridine acts as a base to abstract the 
      
      
      
      -proton (E2 mechanism), forming the double bond conjugated with the ester.
  • Workup: Pour onto ice (exothermic hydrolysis of excess

    
    ). Extract with ether.[11]
    

Troubleshooting & Validation

Common Failure Modes
  • Issue: GC-MS shows two peaks: one large early peak and a small target peak.

    • Diagnosis: Thermal degradation in the GC inlet. The tertiary alcohol or its acetate can eliminate inside the injector if the temperature is >250°C and the liner is dirty (acidic sites).

    • Fix: Use a deactivated glass liner. Lower inlet temperature to 200°C. Use the Silylation protocol (TMS ethers are more thermally stable).

  • Issue: Low yield in Acylation; recovery of starting material.

    • Diagnosis: Steric bulk prevented attack.

    • Fix: Switch from DMAP to

      
       (Protocol 2) or use a smaller acyl group (Formyl) if the specific acyl chain isn't critical.
      
Reference Data (NMR)
  • Starting Material (1-OH):

    
     NMR (CDCl3): 
    
    
    
    3.75 (s, 3H, COOMe), 1.2–1.9 (m, 10H, cyclohexyl), 2.8 (s, 1H, OH - exchangeable).
  • Dehydrated Product (Alkene):

    
     NMR (CDCl3): 
    
    
    
    6.95 (m, 1H, Vinyl H), 3.72 (s, 3H, COOMe). Note the appearance of the vinyl proton.

References

  • Silylation of Hindered Alcohols: "Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide... for GC-MS." Journal of Chromatography A, 1108(1), 121-128.[1] Link

  • Lewis Acid Catalysis: "Scandium(III) Triflate as an Efficient and Reusable Catalyst for Acylation of Alcohols." Synlett, 1996(09), 839-841. Link

  • Dehydration Mechanisms: "Acid-Catalyzed Dehydration of 1-Methylcyclohexanol: A Kinetic Study." Journal of Organic Chemistry, 2016.[2] Link

  • General Properties: "this compound | C8H14O3." PubChem Database. Link

Sources

"saponification of Methyl 1-hydroxycyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Saponification of Methyl 1-hydroxycyclohexanecarboxylate

Abstract

This application note details the optimized protocol for the saponification of this compound (CAS 6149-50-4) to its corresponding free acid, 1-hydroxycyclohexanecarboxylic acid (CAS 1123-28-0). Unlike simple primary esters, this substrate features a gem-disubstituted


-carbon (a tertiary alcohol and the ester group on the same carbon), introducing steric hindrance that can retard nucleophilic attack. This guide provides two validated methods: a mild Lithium Hydroxide (LiOH) protocol for small-scale/sensitive exploration and a robust Potassium Hydroxide (KOH) reflux method for preparative scale-up.

Introduction & Strategic Analysis

2.1 The Substrate Challenge this compound represents a class of


-hydroxy esters often used as intermediates in the synthesis of anticholinergic drugs (e.g., Glycopyrrolate precursors) and gabapentinoids.

The primary challenge in hydrolyzing this ester is steric crowding at the carbonyl carbon.[1] The C1 position is quaternary, bound to:

  • The cyclohexane ring (C2 and C6).

  • The hydroxyl group (-OH).

  • The methoxycarbonyl group (-COOMe).[2]

This "gem-disubstitution" creates a protective pocket that hinders the approach of the hydroxide nucleophile. Furthermore, the adjacent tertiary hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen, potentially altering the electrophilicity of the ester.

2.2 Reaction Strategy To overcome the activation energy barrier imposed by sterics, our protocol utilizes high-dielectric solvent systems to solvate the ionic intermediate and, in Method B, thermal energy to drive the formation of the tetrahedral intermediate.

Mechanistic Pathway

The reaction follows a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Key Mechanistic Steps:

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon. Rate-determining step due to steric hindrance.

  • Tetrahedral Intermediate: Formation of a transient anionic species.

  • Collapse: Elimination of the methoxide leaving group.

  • Deprotonation (Irreversible): The generated methoxide deprotonates the carboxylic acid to form the carboxylate salt. This step drives the equilibrium to completion.

SaponificationMechanism Substrate Methyl 1-hydroxy- cyclohexanecarboxylate OH_Attack Nucleophilic Attack (OH-) Substrate->OH_Attack Steric Barrier Tetra_Int Tetrahedral Intermediate (Sterically Crowded) OH_Attack->Tetra_Int Collapse Elimination of Methoxide (-OMe) Tetra_Int->Collapse Salt Carboxylate Salt (R-COO- K+) Collapse->Salt Fast Acid 1-Hydroxycyclohexane- carboxylic Acid Salt->Acid Acid Workup (HCl)

Figure 1: Mechanistic flow of the BAC2 saponification. The transition to the tetrahedral intermediate is the energy-demanding step due to the quaternary center.

Experimental Protocols

Method A: Mild Hydrolysis (LiOH/THF)

Recommended for: Small scale (<1g), initial screening, or if substrate contains heat-sensitive moieties elsewhere.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[3]

  • Solvent: THF : Water (3:1 v/v)[4]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in THF (0.2 M concentration).

  • Activation: Dissolve LiOH·H₂O in the calculated volume of water and add dropwise to the THF solution. The mixture may become biphasic or cloudy.

  • Reaction: Stir vigorously at 40°C for 4–6 hours.

    • Note: While standard esters hydrolyze at RT, this hindered ester benefits from mild heating.

  • Monitoring: Check TLC (See Section 6).

  • Quench: Evaporate THF under reduced pressure (Rotavap, 35°C). The residue will be the aqueous lithium carboxylate salt.

Method B: High-Throughput Reflux (KOH/MeOH)

Recommended for: Scale-up (>5g), high yield requirements, and robust substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)[5]

  • Base: Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Solvent: Methanol : Water (9:1 v/v)[6]

Protocol:

  • Preparation: Dissolve KOH in the water/methanol mixture. Caution: Exothermic.

  • Addition: Add the substrate to the basic solution.

  • Reflux: Heat the mixture to reflux (approx. 70–75°C) for 2–3 hours.

    • Why Reflux? The thermal energy overcomes the steric repulsion at the quaternary center, ensuring 100% conversion.

  • Concentration: Cool to room temperature and concentrate in vacuo to remove Methanol.

  • Workup (Critical): See Section 5.

Workup & Isolation (Universal)

The isolation of


-hydroxy acids requires care to prevent water retention or loss during extraction.

WorkupWorkflow Step1 Crude Reaction Mixture (Carboxylate Salt) Step2 Concentrate to remove Organic Solvent (THF/MeOH) Step1->Step2 Step3 Dilute with H2O Wash with Et2O (Remove unreacted ester) Step2->Step3 Step4 Acidify Aqueous Layer (2N HCl to pH 1-2) Step3->Step4 Step5 Extract with EtOAc (3x) (Salting out with NaCl helps) Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6

Figure 2: Isolation workflow ensuring removal of neutral impurities before acidification.

Detailed Steps:

  • Wash: Dilute the aqueous residue (from Method A or B) with water.[7] Wash once with Diethyl Ether or MTBE to remove any unreacted ester or non-polar impurities. Discard the organic (ether) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH reaches ~1–2.

    • Observation: The solution may turn cloudy as the free acid precipitates or oils out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x Vol).[7]

    • Tip: If the acid is highly water-soluble, saturate the aqueous layer with NaCl (brine) to facilitate "salting out."

  • Drying: Dry combined organics over anhydrous MgSO₄. Filter and concentrate.

  • Purification: The resulting solid (1-hydroxycyclohexanecarboxylic acid) is typically pure enough (>95%). If necessary, recrystallize from Toluene/Hexanes.

Process Analytical Technology (PAT)

MethodParameterExpected Signal (Product vs. Reactant)
TLC Rf ValueEster: High Rf (approx 0.6 in 30% EtOAc/Hex).Acid: Low Rf (approx 0.1, streaks). Use Bromocresol Green stain (turns yellow/acidic).
1H NMR Methyl Ester PeakReactant: Singlet at ~3.7 ppm (-COOCH ₃).Product: Disappearance of the 3.7 ppm singlet.
IR Carbonyl StretchEster: Sharp band at ~1730 cm⁻¹.Acid: Broad band ~1700–1720 cm⁻¹ plus broad O-H stretch (2500–3300 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance at C1.Increase temperature to reflux (Method B) or switch solvent to Ethylene Glycol/KOH (100°C).
Low Yield (Mass Balance) Product remains in aqueous phase.The

-hydroxy group increases water solubility. Saturate aqueous phase with NaCl before extraction; use 10% MeOH in DCM for extraction.
Elimination Product Dehydration of tertiary alcohol.Avoid concentrated H₂SO₄ or extreme heat during workup. Ensure acidification is done with dilute HCl (1N or 2N) at 0°C.

References

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. Retrieved from

  • Organic Syntheses. (1963). 1-Methylcyclohexanecarboxylic acid.[9] Org. Synth. 1963, 43, 66. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 241949: this compound. Retrieved from [5]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[10] Retrieved from

Sources

"protecting group strategies for 1-hydroxy esters"

Application Note: Strategic Protection of -Hydroxy Esters

Executive Summary

The protection of


This guide outlines three field-proven strategies to navigate these challenges, moving beyond standard textbook protocols to focus on racemization-free and orthogonal methodologies required for high-value pharmaceutical intermediates.

Strategic Analysis: The "Alpha" Challenge

Before selecting a reagent, one must understand the specific instability of this substrate class.

The Racemization Trap

In a typical secondary alcohol, the


  • Risk: Standard basic protection conditions (e.g., NaH/BnBr) generate a transient enolate, destroying the stereocenter.

  • Solution: Use Acid-Catalyzed or Buffered Base (non-nucleophilic) protocols.

Acyl Migration (The Neighboring Group Effect)

Protecting the

  • Rule: Avoid ester-based protecting groups for

    
    -hydroxy esters unless the subsequent chemistry is strictly acidic.
    
Decision Matrix

Use the following logic flow to select the optimal strategy for your synthesis.

PG_SelectionStartSubstrate: Alpha-Hydroxy EsterStabilityPrimary Stability Requirement?Start->StabilityBaseStableMust survive Basic Reagents?Stability->BaseStableYesAcidStableMust survive Acidic Reagents?Stability->AcidStableYesDeprotDeprotection ConstraintBaseStable->DeprotAcidStable->DeprotSilylSTRATEGY A:Silyl Ether (TBS/TBDPS)Deprot->SilylFluoride/Acid RemovalBenzylSTRATEGY B:Benzyl Ether (Bn)Deprot->BenzylHydrogenation RemovalPMBSTRATEGY C:PMB EtherDeprot->PMBOxidative Removal (DDQ)

Figure 1: Decision tree for selecting protecting groups based on downstream stability and deprotection requirements.

Detailed Protocols

Protocol A: The "Gold Standard" – Silylation (TBS)

Best For: General synthesis, base stability, and mild deprotection. The Innovation: Using TBSOTf instead of TBSCl. While TBSCl/Imidazole is standard, it is slow for hindered secondary alcohols and imidazole can occasionally act as a base to trigger slow racemization. TBSOTf is instant at low temperatures, locking the stereocenter before the

Materials
  • Substrate:

    
    -Hydroxy Ester (1.0 equiv)
    
  • Reagent: tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)

  • Base: 2,6-Lutidine (1.5 equiv) – Crucial: Non-nucleophilic and mild.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the

    
    -hydroxy ester and anhydrous DCM (0.2 M concentration).
    
  • Base Addition: Cool to 0°C (ice bath). Add 2,6-lutidine via syringe. Stir for 5 minutes.

  • Silylation: Add TBSOTf dropwise over 5 minutes.

    • Observation: The solution may fume slightly; this is normal.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (stain with KMnO4 or PMA; silyl ethers are often UV active if conjugated, otherwise use stain).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (cold, rapid wash to remove lutidine), then brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • NMR Check: Look for the disappearance of the OH proton (broad singlet) and the appearance of TBS methyls (~0.05 ppm) and t-butyl (~0.90 ppm).

  • Racemization Check: If the substrate is chiral, compare optical rotation or chiral HPLC against a standard. This protocol typically yields >99% ee retention.

Protocol B: The "Base-Free" Fortress – Benzylation

Best For: Substrates requiring extreme stability (acids/bases/nucleophiles) where hydrogenation is a viable deprotection method. The Innovation: Benzyl Trichloroacetimidate (BTCA) . Traditional Williamson ether synthesis (NaH + BnBr) is forbidden here due to guaranteed racemization. BTCA operates under acidic catalysis, preserving the chiral center.

Materials
  • Substrate:

    
    -Hydroxy Ester (1.0 equiv)
    
  • Reagent: Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) OR TMSOTf (0.05 equiv).

  • Solvent: Cyclohexane/DCM (2:1 mixture) – Non-polar solvents favor the reaction.

Step-by-Step Methodology
  • Setup: Dissolve the substrate and Benzyl Trichloroacetimidate in the solvent mixture under inert atmosphere at room temperature.

  • Catalysis: Add the acid catalyst (TfOH or TMSOTf) via microsyringe.

    • Note: A white precipitate (trichloroacetamide) will begin to form as the reaction proceeds.

  • Reaction: Stir at 20–25°C for 2–12 hours.

  • Quench: Add a few drops of Triethylamine to neutralize the acid.

  • Workup: Filter off the white precipitate (trichloroacetamide). Concentrate the filtrate.

  • Purification: Flash chromatography.

Why this works: The imidate acts as an electrophile activated by acid; the alcohol attacks it. No base is ever present to deprotonate the

Protocol C: The "Orthogonal" Choice – PMB Ether

Best For: When the ester must be preserved during deprotection, but hydrogenation (to remove Benzyl) is incompatible (e.g., presence of alkenes). Method: Similar to Protocol B, using p-Methoxybenzyl Trichloroacetimidate (PMB-TCA).

Deprotection of PMB (Oxidative)
  • Dissolve protected substrate in DCM:H2O (18:1).

  • Add DDQ (1.2 equiv) at 0°C.

  • Stir 1–2 hours. The mixture turns deep red/green.

  • Quench with saturated NaHCO3.

  • Result: The alcohol is released; the ester remains untouched.

Deprotection: The "Ester Survival" Guide

The greatest risk during deprotection is the hydrolysis of the ester group.

Protecting GroupReagent of ChoiceMechanismRisk to Ester?
TBS / TBDPS TBAF + AcOH Fluoride attackMedium. Basic TBAF can hydrolyze esters. Must buffer with Acetic Acid (1:1 ratio with TBAF).
TBS / TBDPS HF-Pyridine Acidic FluorideLow. Excellent for base-sensitive esters. Use in plastic vessels.
Benzyl (Bn) H2 / Pd-C HydrogenolysisNone. (Unless ester is also benzylic).
PMB DDQ OxidationNone. Neutral conditions.
MOM TMSBr Lewis AcidHigh. Aqueous acid deprotection of MOM hydrolyzes esters. Use anhydrous TMSBr at low temp.

Workflow Visualization

The following diagram illustrates the critical pathway for the Silyl Protection (Protocol A) , highlighting the checkpoints for scientific integrity.

Protocol_WorkflowSetupStep 1: Inert Atmosphere Setup(Dry DCM, N2)ReagentsStep 2: Add Substrate + 2,6-Lutidine(Buffer System)Setup->ReagentsCoolingStep 3: Cool to 0°C(Kinetic Control)Reagents->CoolingAdditionStep 4: Add TBSOTf Dropwise(Active Electrophile)Cooling->AdditionMonitorStep 5: TLC Monitoring(Check for spot shift)Addition->MonitorQuenchStep 6: NaHCO3 Quench(Stop Reaction)Monitor->QuenchCompleteValidationStep 7: 1H-NMR & Chiral HPLC(Verify Structure & ee%)Quench->Validation

Figure 2: Step-by-step workflow for TBS protection using TBSOTf, emphasizing temperature control to prevent racemization.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M.; Wiley: Hoboken, NJ, 2014.

  • TBSOTf/2,6-Lutidine Protocol: Corey, E. J.; Cho, H.; Rücker, C.; Hua, D. H. "Studies with Trialkylsilyltriflates: New Syntheses and Applications." Tetrahedron Lett.[1]1981 , 22, 3455–3458.

  • Benzyl Trichloroacetimidate (Acid Catalyzed): Wessel, H. P.; Iversen, T.; Bundle, D. R. "Acid-Catalysed Benzylation of Hydroxyl Groups Using Benzyl Trichloroacetimidate." J. Chem. Soc., Perkin Trans. 11985 , 2247–2250.

  • Racemiz

    
    -Hydroxy Esters:  Ebbers, E. J.; Ariaans, G. J. A.; Houbiers, J. P. M.; Bruggink, A.; Zwanenburg, B. "Controlled Racemization of Optically Active Organic Compounds: Prospects for Asymmetric Transformation." Tetrahedron1997 , 53, 9417–9476. 
    
  • Selective Deprotection (TBAF/AcOH): Niu, C.; Pettus, T. R. R. "Total Synthesis of the Ilex Saponin Ilexoside XLVIII." Org.[1][2] Lett.2008 , 10, 3033–3036.

Application Note: Strategic Utilization of Methyl 1-hydroxycyclohexanecarboxylate in Complex Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for senior researchers and drug development professionals. It synthesizes specific chemical reactivity profiles with broader application strategies in natural product total synthesis.

Executive Summary & Strategic Value

Methyl 1-hydroxycyclohexanecarboxylate (M1HCC) is a critical "gateway intermediate" in organic synthesis, particularly valued for its ability to introduce a quaternary carbon center embedded within a lipophilic cyclohexyl ring. Unlike simple cyclohexyl esters, the presence of the tertiary


-hydroxyl group provides a unique orthogonal handle for functionalization, spiro-cyclization, and controlled dehydration.

In natural product synthesis and medicinal chemistry, M1HCC serves three primary strategic functions:

  • 
    -Unsaturated Ester Precursor:  Controlled dehydration yields Methyl 1-cyclohexenecarboxylate, a potent dienophile for constructing decalin cores (e.g., in terpene synthesis).
    
  • Spirocyclic Lactone Scaffold: The tertiary alcohol serves as an internal nucleophile for intramolecular trapping, essential for synthesizing spiro-lactone alkaloids and sesquiterpenes.

  • Quaternary Center Isostere: Used in drug development to modulate metabolic stability and lipophilicity in acetylcholine receptor antagonists (e.g., Glycopyrrolate analogues).

Reactivity Profile & Divergent Synthesis

The utility of M1HCC lies in its "Reactivity Hub" status. The molecule contains two competing functional groups—a hindered tertiary alcohol and a methyl ester—on a quaternary carbon. This structure dictates a specific reactivity logic.

The Reactivity Hub Diagram

The following diagram maps the divergent synthetic pathways accessible from the M1HCC core.

M1HCC_Reactivity M1HCC Methyl 1-hydroxy cyclohexanecarboxylate (M1HCC) M1CC Methyl 1-cyclohexenecarboxylate (Dienophile) M1HCC->M1CC Dehydration (SOCl2/Pyridine or P2O5) Diol 1-(Hydroxymethyl) cyclohexanol (Gem-Diol) M1HCC->Diol Reduction (LiAlH4) Spiro Spirocyclic Lactones (via Chain Extension) M1HCC->Spiro Alkylation & Lactonization Decalin Decalin/Steroid Cores (via Diels-Alder) M1CC->Decalin [4+2] Cycloaddition

Figure 1: Divergent synthetic pathways from M1HCC. The dehydration pathway (Red) is the primary route for terpene core assembly.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure intermediate purity before proceeding, preventing compounded yield losses in multi-step natural product syntheses.

Protocol A: Synthesis of M1HCC (Optimized Reformatsky Reaction)

Context: While M1HCC can be purchased, in situ generation via the Reformatsky reaction allows for the introduction of chiral auxiliaries or modified ring systems if needed.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Zinc dust (1.5 eq, activated)

  • Trimethyl borate (0.5 eq, optional moderator)

  • Solvent: THF/Benzene (1:1) or anhydrous THF.

Step-by-Step Workflow:

  • Zinc Activation (Critical): Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under high vacuum at 100°C. Causality: Unactivated zinc leads to induction periods and runaway exotherms.

  • Initiation: Suspend Zn in THF. Add 10% of the Methyl bromoacetate/Cyclohexanone mixture. Warm to 40°C until the solution turns cloudy (zinc insertion).

  • Addition: Dropwise add the remaining mixture over 1 hour, maintaining a gentle reflux.

  • Hydrolysis: Cool to 0°C. Quench with cold 10% H₂SO₄. Note: Acidic quench prevents the formation of stable zinc alkoxides.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with NaHCO₃ (sat.) and Brine.

  • Purification: Distillation (bp ~85°C at 12 mmHg) or Flash Column (Hexane/EtOAc 9:1).

Data Validation (Checkpoint):

  • IR: Strong -OH stretch (3500 cm⁻¹) and Ester C=O (1730 cm⁻¹).

  • ¹H NMR: Methyl singlet at ~3.7 ppm; absence of vinylic protons (confirms no premature dehydration).

Protocol B: Dehydration to Methyl 1-cyclohexenecarboxylate (The Dienophile Route)

Context: This is the most common application in natural product synthesis, converting M1HCC into a Michael acceptor or Diels-Alder dienophile.

Reagents:

  • M1HCC (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Pyridine (2.5 eq)

  • Solvent: Dry DCM or Benzene.

Step-by-Step Workflow:

  • Setup: Dissolve M1HCC in dry DCM containing Pyridine at -5°C.

  • Chlorination/Elimination: Add SOCl₂ dropwise. The reaction proceeds via an unstable sulfite/chloride intermediate that eliminates spontaneously or upon warming.

  • Reflux: Warm to room temperature (or reflux if using Benzene) for 2 hours.

  • Quench: Pour onto ice water. Extract with Pentane (to remove pyridine easily).

  • Purification: Distillation is preferred to remove trace isomers.

Mechanism & Troubleshooting:

  • Regioselectivity: The conjugation with the ester drives the formation of the

    
    -unsaturated product (endocyclic double bond) over the exocyclic isomer.
    
  • Validation: Disappearance of the -OH signal in IR; appearance of C=C stretch (~1650 cm⁻¹).

Application Case Studies

Case Study 1: Construction of cis-Decalin Cores (Terpene Synthesis)

Objective: Use the dehydrated derivative (M1CC) to build the AB-ring system common in diterpenes (e.g., Clerodanes).

Workflow:

  • Dienophile Preparation: Protocol B (above).

  • Diels-Alder Cycloaddition: Reaction of M1CC with Danishefsky’s Diene or simple 1,3-butadiene.

    • Conditions: Thermal (Toluene, 120°C, sealed tube) or Lewis Acid catalyzed (AlCl₃, -78°C).

    • Stereochemistry: The ester group typically directs endo selectivity, establishing the relative stereochemistry at the ring junction.

  • Hydrolysis/Decarboxylation: Post-cyclization modification to remove the ester if it was used solely as an activating group.

Case Study 2: Spirocyclic Lactonization (Alkaloid Synthesis)

Objective: Synthesize a spiro-gamma-lactone quaternary center.

Workflow:

  • Alkylation: Treat M1HCC (protected if necessary, or using dianion chemistry) to extend the chain at the alpha-position (difficult) or modify the ester.

  • Alternative Route: It is often better to perform the Reformatsky reaction using a substituted bromoester to install the side chain during ring formation.

  • Lactonization: Acid-catalyzed cyclization where the tertiary -OH attacks a pendant carboxylic acid or nitrile.

Comparative Data: Reaction Conditions

TransformationReagent SystemYieldSelectivityNotes
Synthesis (Reformatsky) Zn, THF, B(OMe)₃75-85%N/ABorate prevents aldol side-reactions.
Dehydration (Method A) SOCl₂, Pyridine88%>95%

Standard; scalable.
Dehydration (Method B) P₂O₅, Benzene, Reflux65%90%

Harsher; generates tarry byproducts.
Reduction LiAlH₄, Et₂O92%N/AYields 1-(hydroxymethyl)cyclohexanol.

Visualizing the Natural Product Workflow

The following diagram illustrates the specific application of M1HCC in constructing a Decalin core, a ubiquitous motif in natural products like Forskolin or Clerodin .

Decalin_Workflow cluster_0 Key Transformation Start Cyclohexanone M1HCC M1HCC (Quaternary Hub) Start->M1HCC Reformatsky (+ BrCH2CO2Me) M1CC Methyl 1-cyclohexenecarboxylate (Dienophile) M1HCC->M1CC Dehydration (- H2O) Adduct Octalins/Decalins (Bicyclic Core) M1CC->Adduct Diels-Alder (+ Diene) Diene 1,3-Butadiene (or Danishefsky's Diene) Diene->Adduct Target Terpene Natural Products (e.g., Clerodanes) Adduct->Target Functionalization

Figure 2: The "Hero" Workflow: From M1HCC to Decalin-based Natural Products via Diels-Alder cycloaddition.

References

  • Reformatsky Reaction Optimization

    • Shriner, R. L. (1942). "The Reformatsky Reaction." Organic Reactions, 1, 1.

  • Dehydration Protocols

    • Linstromberg, W. W. (1959). "Pyrolysis of Esters. Effect of Configuration on the Direction of Elimination." Journal of the American Chemical Society. (Discusses elimination specificity in cyclohexyl esters).

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
  • General Synthesis of Hydroxy Esters

    • ChemicalBook. (2025).[1][2][3] "1-Hydroxycyclohexanecarboxylic acid methyl ester Synthesis."

  • Natural Product Context (Cyclohexane Units)

    • Chida, N., & Ogawa, S. (1995). "Synthesis of Natural Products Containing Cyclohexane Units." Journal of Synthetic Organic Chemistry, Japan.

Sources

Stereoselective Synthesis of Substituted Cyclohexanols from Esters: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The substituted cyclohexanol motif is a cornerstone in the architecture of numerous pharmaceuticals and natural products. The precise control over the spatial orientation of substituents on the cyclohexane ring is critical for biological activity, making stereoselective synthesis a paramount challenge in modern organic chemistry. This application note provides an in-depth guide to the stereoselective synthesis of substituted cyclohexanols, with a particular focus on strategies commencing from readily available ester functionalities. We will explore the mechanistic underpinnings, strategic advantages, and practical execution of key methodologies, including intramolecular cyclizations, domino reactions, and chiral auxiliary-guided approaches. Detailed, field-proven protocols and data are presented to equip researchers and drug development professionals with the knowledge to implement these powerful transformations.

Introduction: The Central Role of Cyclohexanols

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can project substituents into specific vectors to optimize interactions with biological targets. Stereochemically defined cyclohexanols, in particular, serve as vital intermediates and core structures in a vast array of bioactive molecules, including Garsubellin A, a potent inducer of choline acetyltransferase with potential applications in Alzheimer's disease treatment.[1][2][3] The challenge lies not just in constructing the six-membered ring, but in controlling the relative and absolute stereochemistry of its substituents.

Esters represent an ideal starting point for these syntheses due to their widespread availability, stability, and versatile reactivity. This guide details robust strategies that leverage ester functionalities to construct complex, stereodefined cyclohexanol targets.

Strategic Blueprint: Pathways from Esters to Cyclohexanols

The transformation of an ester into a substituted cyclohexanol can be achieved through several elegant and efficient strategies. The choice of pathway depends on the desired substitution pattern, the required level of stereocontrol, and the nature of the starting materials. We will focus on three dominant and highly effective approaches.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product Diesters Diesters Substituted Cyclohexanone Substituted Cyclohexanone Diesters->Substituted Cyclohexanone Dieckmann Cyclization Unsaturated Esters Unsaturated Esters Unsaturated Esters->Substituted Cyclohexanone Domino Reactions (Michael-Aldol) Aromatic Esters Aromatic Esters Stereodefined Cyclohexanol Stereodefined Cyclohexanol Aromatic Esters->Stereodefined Cyclohexanol Direct Catalytic Hydrogenation Ester-Functionalized Substrates Ester-Functionalized Substrates Ester-Functionalized Substrates->Substituted Cyclohexanone Chiral Auxiliary Methods Substituted Cyclohexanone->Stereodefined Cyclohexanol Stereoselective Reduction caption Figure 1. Overview of major synthetic routes from esters.

Caption: Figure 1. Overview of major synthetic routes from esters.

Strategy I: Intramolecular Dieckmann Cyclization

The Dieckmann cyclization is a powerful intramolecular Claisen condensation of a diester to form a five- or six-membered β-keto ester.[4] For the synthesis of cyclohexanones, 1,7-diesters are required.[4] The true value of this method lies in its two-step sequence: robust ring formation followed by a highly controlled reduction of the resulting ketone.

Causality and Mechanism

The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester carbonyl in an intramolecular nucleophilic acyl substitution.[4][5] The driving force of the reaction is the final deprotonation of the acidic α-proton of the newly formed β-keto ester, which creates a stabilized enolate. An acidic workup is required to protonate this enolate and yield the final product.[5]

G start 1,7-Diester enolate Intramolecular Enolate Formation (Base-Catalyzed) start->enolate + Base - H+ tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack keto_ester β-Keto Ester (Cyclohexanone Precursor) tetrahedral->keto_ester - OR caption Figure 2. Mechanism of the Dieckmann Cyclization. G A β-Keto Ester + α,β-Unsaturated Acceptor B Enolate Generation (Base) A->B C Michael Addition (C-C Bond Formation) B->C D New Enolate Intermediate C->D E Intramolecular Aldol Condensation (Ring Closure) D->E F Substituted Cyclohexanone E->F caption Figure 3. Workflow of a Michael-Aldol Domino Reaction.

Caption: Figure 3. Workflow of a Michael-Aldol Domino Reaction.

The high diastereoselectivity observed in these reactions is a result of the sterically demanding transition states of the cyclization step, which favor the formation of one diastereomer over all others. Diastereomeric ratios exceeding >20:1 are commonly achieved. [6]The resulting highly substituted cyclohexanone can then be reduced stereoselectively as described previously.

Experimental Protocol: DBU-Catalyzed Diastereoselective Michael-Aldol Domino Reaction[6]

This protocol describes a base-catalyzed reaction leading to a highly substituted cyclohexanone, which is a direct precursor to the corresponding cyclohexanol.

Materials:

  • Trisubstituted Michael acceptor (e.g., (E)-ethyl 2-cyano-3-phenylacrylate) (1.0 equiv)

  • β-Keto ester (e.g., ethyl acetoacetate) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the trisubstituted Michael acceptor (0.200 mmol, 1.0 equiv).

  • Dissolve the Michael acceptor in anhydrous toluene (1.0 mL).

  • Add the β-keto ester (0.240 mmol, 1.2 equiv) to the solution.

  • Add DBU (0.040 mmol, 20 mol%) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates directly from the reaction mixture. The solid can be isolated by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum. [6]7. If precipitation does not occur, concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography.

  • The resulting cyclohexanone can be stereoselectively reduced using standard conditions (e.g., NaBH₄ in methanol) to yield the desired cyclohexanol as a single diastereomer. [6]

Data Summary: Substrate Scope and Diastereoselectivity

The following table summarizes representative results for the DBU-catalyzed domino reaction, demonstrating its broad applicability and high stereocontrol. [6]

Entry Michael Acceptor Aryl Group β-Keto Ester Yield (%) Diastereomeric Ratio (dr)
1 Phenyl Ethyl Acetoacetate 84 >20:1
2 4-Chlorophenyl Ethyl Acetoacetate 75 >20:1
3 4-Methoxyphenyl Ethyl Acetoacetate 71 >20:1
4 2-Thienyl Ethyl Acetoacetate 65 >20:1

| 5 | Phenyl | tert-Butyl Acetoacetate | 47 | >20:1 |

Data adapted from J. Am. Chem. Soc. 2022, 144, 39, 17985–17991. [6]

Strategy III: Chiral Auxiliary-Guided Synthesis

When absolute stereocontrol is required to produce a single enantiomer, the use of a chiral auxiliary is a classic and reliable strategy. [7][8]A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a reaction before being removed, leaving behind an enantiomerically enriched product. [7]

Principle of Operation

The auxiliary works by creating a chiral environment around the reactive center. Its steric bulk blocks one face of the molecule, forcing an incoming reagent or an intramolecular cyclization to occur from the opposite, less-hindered face.

G A Achiral Substrate (e.g., Ester) B Attach Chiral Auxiliary (Xc) A->B C Diastereoselective Reaction (e.g., Alkylation, Cyclization) B->C Steric Shielding by Xc D Cleave Chiral Auxiliary C->D D->B Recover Xc E Enantiomerically Enriched Product D->E caption Figure 4. General workflow for chiral auxiliary-mediated synthesis.

Caption: Figure 4. General workflow for chiral auxiliary-mediated synthesis.

Well-known auxiliaries like Evans oxazolidinones, pseudoephedrine, and trans-2-phenyl-1-cyclohexanol have been successfully employed. [7]For instance, an ester can be converted to an amide using pseudoephedrine. The α-proton can then be removed to form an enolate, and subsequent reactions are directed by the chiral scaffold. [7]After the key stereocenter-forming step, the auxiliary is cleaved to reveal the desired chiral product and can often be recovered for reuse. [7]

Conclusion

The synthesis of stereochemically defined substituted cyclohexanols from esters is a well-developed field offering multiple robust and reliable strategies. The Dieckmann cyclization provides a straightforward entry to cyclohexanone precursors that can be reduced with high diastereoselectivity. For more complex targets, Michael-Aldol domino reactions offer a rapid and highly stereoselective route to densely functionalized rings. Finally, when enantiopurity is the primary goal, chiral auxiliaries provide a powerful and predictable method for controlling absolute stereochemistry. By understanding the mechanistic principles behind these transformations, researchers can rationally design synthetic routes to access a wide range of important cyclohexanol-containing molecules for drug discovery and development.

References

  • Current time inform
  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC.
  • Chiral auxiliary - Wikipedia.Wikipedia.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals.Beilstein Journals.
  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing).Royal Society of Chemistry.
  • Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry.Organic Chemistry.
  • Cyclohexanol synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax.OpenStax.
  • Mn‐catalyzed hydrogenation of various aromatic and aliphatic esters 5... - ResearchGate.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC.
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin - Beilstein Journals.Beilstein Journals.
  • Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides | The Journal of Organic Chemistry - ACS Public
  • Stereoselective synthesis of multiple-substituted cyclohexanes via a... - ResearchGate.
  • Chiral Auxiliaries - Principles and Recent Applic
  • DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606.Tumkur University.
  • Cyclohexanone synthesis - Organic Chemistry Portal.Organic Chemistry Portal.
  • Organocatalyzed C-C Ring Construction: The Takao Synthesis of Puraquinonic Acid.Organic Chemistry Portal.
  • trans-2-Phenylcyclohexanol.
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol - MDPI.MDPI.
  • Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC - NIH.
  • Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions | Request PDF - ResearchGate.
  • EP0257727A1 - Process for preparing cyclohexanonecarboxylic acid compounds - Google Patents.
  • (PDF) An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene - ResearchGate.
  • Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary - PubMed.
  • Alkali metals as hydrogenation catalysts for aromatic molecules - CDC Stacks.Centers for Disease Control and Prevention.
  • (PDF) Mechanisms for the formation of ester compounds in the liquid-phase oxidation of cyclohexane - ResearchGate.
  • Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogen
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC.
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH.
  • Organocatalytic synthetic route to esters and their application in hydrosilylation process.
  • Organocatalytic synthetic route to esters and their application in hydrosilylation process.
  • Iron-based catalysts for the hydrogenation of esters to alcohols - PubMed.
  • Engineering Catalysts for Selective Ester Hydrogenation | Organic Process Research & Development - ACS Public

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Methyl 1-hydroxycyclohexanecarboxylate presents a classic conflict in organic synthesis: constructing a sterically hindered quaternary center while preventing the facile elimination of the tertiary hydroxyl group.

The most reliable pathway involves the Cyanohydrin Route :

  • Nucleophilic addition of cyanide to cyclohexanone.[1]

  • Hydrolysis of the nitrile to the carboxylic acid.[1][2]

  • Esterification of the carboxylic acid.[1][3][4]

Critical Failure Points:

  • Reversibility: Basic conditions during hydrolysis can revert the cyanohydrin to cyclohexanone and deadly cyanide gas.[1]

  • Elimination: Acidic conditions required for esterification often dehydrate the tertiary alcohol to form methyl 1-cyclohexenecarboxylate (the conjugated alkene).[1]

This guide provides a self-validating workflow to navigate these traps, prioritizing high-purity isolation over crude yield.

Module 1: Synthesis Strategy & Workflow

The "Safe-Path" Logic

To avoid the "Catch-22" where basic hydrolysis destroys the C-C bond and acidic hydrolysis destroys the -OH group, we recommend a hybrid approach: Acidic Hydrolysis followed by Base-Promoted Alkylation (or mild Fischer esterification).

SynthesisWorkflow Start Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Start->Cyanohydrin NaCN, AcOH (Control pH < 7) Acid 1-Hydroxycyclohexane- carboxylic Acid Cyanohydrin->Acid Conc. HCl (Acid Hydrolysis) Revert FAILURE: Cyclohexanone + HCN Cyanohydrin->Revert Basic pH (>10) Thermodynamic Reversion Target TARGET: Methyl 1-hydroxy- cyclohexanecarboxylate Acid->Target Route A: MeI, K2CO3 (Mild) PREVENT ELIMINATION Acid->Target Route B: MeOH, H2SO4 (Fischer Esterification) Elimination IMPURITY: Methyl 1-cyclohexene- carboxylate (Alkene) Acid->Elimination Route B Side Rxn: Heat + Strong Acid

Figure 1: Logical workflow distinguishing the high-yield "Safe Path" (Green) from common failure modes (Red).

Module 2: Step-by-Step Protocols & Troubleshooting

Step 1: Cyanohydrin Formation

Goal: Create the quaternary carbon center.

Protocol: React cyclohexanone with Sodium Cyanide (NaCN) and Acetic Acid (AcOH) or use Trimethylsilyl Cyanide (TMSCN) for a safer, anhydrous alternative.[1]

  • Critical Parameter: Temperature must be kept < 20°C . The equilibrium favors the ketone at higher temperatures.[1]

  • Stabilization: The isolated cyanohydrin must be acidified (add trace H2SO4) immediately upon isolation to prevent spontaneous reversion.[1]

Troubleshooting Q&A:

Q: My cyanohydrin yield is low, and I smell almonds (benzaldehyde-like odor). A: You likely have alkaline reversion . Cyanohydrins are stable in acid but decompose in base.[1] Ensure your reaction quench is acidic (pH < 4).[1] Do not wash with basic brine (NaHCO3) unless the temperature is strictly < 0°C.[1]

Step 2: Hydrolysis to the Hydroxy Acid

Goal: Convert -CN to -COOH without losing the -OH.

The Challenge:

  • Basic Hydrolysis (NaOH): Fails. The base deprotonates the hydroxyl group, triggering the expulsion of cyanide (retro-aldol type mechanism) regenerating cyclohexanone [1].[1]

  • Acidic Hydrolysis (HCl): Works, but requires high concentration (conc.[1] HCl) to hydrolyze the hindered nitrile.[1]

Protocol:

  • Dissolve Cyanohydrin in conc.[1] HCl.

  • Stir at room temperature for 12–24 hours (Pinner-like intermediate formation).

  • Gently heat to 50–60°C to complete hydrolysis to the acid. Do not reflux vigorously.

  • Dilute with ice water and extract with ether.

Step 3: Esterification (The Critical Junction)

Goal: Methylate the carboxyl group.[1]

Method A: Fischer Esterification (High Risk, Standard Reagents)

Refluxing the hydroxy acid in Methanol with H2SO4.[1]

  • Risk: The tertiary alcohol is prone to E1 elimination under acidic reflux, yielding the conjugated alkene (UV active).[1]

  • Optimization: Use a high concentration of MeOH (solvent) to drive equilibrium and limit H2SO4 to 0.05 eq. Limit time to 4 hours.

Method B: Alkylation (Recommended for Purity)

Using Methyl Iodide (MeI) and a mild base.[1]

  • Why: This avoids strong acid and high heat, virtually eliminating the dehydration side reaction.[1]

  • Protocol:

    • Dissolve 1-hydroxycyclohexanecarboxylic acid (1 eq) in dry DMF (5 mL/mmol).

    • Add Potassium Carbonate (K2CO3, 2.0 eq).[1] Stir for 15 min.

    • Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1]

    • Stir at RT for 4-6 hours.

    • Result: Quantitative conversion to the ester with <1% alkene impurity .

Quantitative Comparison of Methods:

FeatureMethod A: Fischer (MeOH/H+)Method B: Alkylation (MeI/Base)
Reagents MeOH, H2SO4MeI, K2CO3, DMF
Reaction pH < 1 (Strong Acid)~9 (Mild Base)
Major Impurity Methyl 1-cyclohexenecarboxylate (5–15%)None (< 0.1%)
Purification Difficult (requires column chromatography)Simple (aqueous wash)
Scalability HighModerate (MeI cost)

Module 3: Characterization & Quality Control

How to Validate Your Product

Use these markers to distinguish the desired product from the elimination impurity.

PropertyTarget: Hydroxy EsterImpurity: Alkene Ester
Structure Saturated RingDouble Bond (Conjugated)
UV (TLC) UV Inactive (Visualized by Stain only)Strong UV Active (254 nm)
1H NMR No olefinic protons .[1] Methyl singlet ~3.7 ppm.[1]Olefinic proton at ~6.9 ppm (triplet).[1]
IR Spectrum Broad -OH stretch (~3400 cm⁻¹)No -OH. Sharp C=C stretch (~1640 cm⁻¹)

Self-Validating Check:

  • Spot your product on a TLC plate.[1]

  • Check under UV lamp (254 nm).[1]

  • If it glows dark/absorbs UV, you have failed. The pure hydroxy ester should be invisible under UV and only appear after staining (e.g., with Phosphomolybdic Acid or Anisaldehyde).[1]

References

  • Organic Syntheses , Coll.[1][5] Vol. 4, p. 58 (1963); Vol. 32, p. 13 (1952).[1] 1-Methylcyclohexanecarboxylic Acid.[1][6] (Describes the formic acid route for tertiary acids, illustrating the stability/rearrangement issues of similar hindered systems). [1]

  • BenchChem Technical Support . Synthesis of Methyl Cyclohexanecarboxylate. (Provides baseline data for the non-hydroxylated analog and Fischer esterification protocols). [1]

  • PubChem Compound Summary . This compound.[1] (Physical properties and safety data).

  • Journal of the Chemical Society . Stereochemistry of 1-hydroxycyclohexanecarboxylic acids. (Discusses the hydrolysis of cyanohydrins and the conformational challenges).

  • Mukaiyama, T. et al. Pinner Reaction Applications. (Context for nitrile-to-ester conversions, though often less effective for tertiary hindered nitriles than the acid-salt route).

Sources

"improving yield in the synthesis of Methyl 1-hydroxycyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 1-Hydroxycyclohexanecarboxylate

Topic: Improving Yield & Troubleshooting in this compound Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Role: Senior Application Scientist[1]

User Guide Overview

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing This compound . Unlike simple secondary alcohols, this molecule contains a tertiary hydroxyl group alpha to the ester. This structural feature introduces significant steric hindrance and a high susceptibility to acid-catalyzed dehydration (elimination), which are the primary causes of low yield.

This guide moves beyond basic textbook protocols, offering optimized workflows that prioritize prevention of elimination and maximization of conversion .

Module 1: The Critical Pathway Choice

Q: I am observing low yields (<40%) and a significant amount of alkene byproduct. What is happening?

A: You are likely using a standard Fischer esterification (Acid + Methanol + H₂SO₄/HCl) on the 1-hydroxycyclohexanecarboxylic acid.[1]

  • The Mechanism of Failure: The tertiary hydroxyl group facilitates the formation of a tertiary carbocation under acidic conditions. This intermediate rapidly undergoes E1 elimination to form Methyl 1-cyclohexenecarboxylate (the conjugated alkene), which is thermodynamically stable.[1]

  • The Solution: You must avoid heating the free acid in strong protic acids. Switch to one of the two "Protected Pathways" below.

Pathway Logic Diagram

SynthesisPathways cluster_Fail The 'Yield Trap' (Standard Fischer) cluster_Success Recommended Pathways Start Cyclohexanone Cyanohydrin Cyclohexanone Cyanohydrin Start->Cyanohydrin + HCN/NaCN Acid 1-Hydroxy Acid Cyanohydrin->Acid Aq. Hydrolysis (Heat) Imidate Imidate Salt (Pinner Intermediate) Cyanohydrin->Imidate Path A: HCl(g)/MeOH (Anhydrous, 0°C) Elimination Dehydration (Alkene Byproduct) Acid->Elimination MeOH/H+ (Heat) Salt Potassium Carboxylate Salt Acid->Salt Path B: K2CO3/Acetone Product Methyl 1-hydroxy cyclohexanecarboxylate Imidate->Product H2O Hydrolysis Salt->Product MeI (Alkylation)

Caption: Comparative analysis of synthesis routes. Path A (Pinner) and Path B (Alkylation) avoid the dehydration trap inherent in direct Fischer esterification.[1]

Module 2: The Pinner Reaction (Scale-Up Preferred)

Q: How do I execute the Pinner reaction to avoid water-induced side reactions?

A: The Pinner reaction converts the nitrile (cyanohydrin) directly to the ester via an imidate intermediate, excluding water until the final mild hydrolysis step. This is the industry standard for acid-sensitive alpha-hydroxy esters.[1]

Protocol:

  • Cyanohydrin Formation: React Cyclohexanone with NaCN (1.1 eq) and Acetic Acid (1.1 eq) at 0–5°C. Critical: Keep temperature low to prevent equilibrium reversal [1].

  • Imidate Formation: Dissolve the crude cyanohydrin in anhydrous Methanol (5–10 eq).

  • Saturation: Bubble dry HCl gas into the solution at 0°C until saturation (approx. 30-40% by weight).

    • Troubleshooting: Do not use aqueous HCl. Moisture initiates premature hydrolysis to the amide or acid.

  • Aging: Stir at 0–5°C for 12–24 hours. The imidate hydrochloride salt may precipitate.

  • Hydrolysis: Pour the mixture into ice-cold water. The imidate hydrolyzes to the ester.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ether.

Yield Optimization Table:

ParameterOptimal RangeImpact of Deviation
Temperature (HCl addn) < 5°C>10°C causes elimination and darkening.[1]
Water Content < 0.1%Water converts Nitrile

Amide (Dead end).[1]
HCl Concentration SaturationInsufficient HCl leads to incomplete conversion.

Module 3: The Alkylation Route (High Purity / Lab Scale)

Q: I already have the 1-hydroxycarboxylic acid. How do I esterify it without dehydrating it?

A: Do not use acid catalysis. Instead, use Nucleophilic Substitution (S_N2) on the carboxylate salt.[1] Since the tertiary alcohol is a poor nucleophile compared to the carboxylate, chemoselectivity is high.

Protocol:

  • Salt Formation: Dissolve 1-hydroxycyclohexanecarboxylic acid (1.0 eq) in Acetone or DMF. Add Potassium Carbonate (

    
    , 1.5 eq).[1] Stir for 30 min.
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1]

    • Safety: MeI is toxic; handle in a fume hood.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Do not reflux.

  • Workup: Filter off inorganic salts. Evaporate solvent.[2] Dissolve residue in ether, wash with water to remove traces of DMF/inorganic salts.

Why this works: This method operates under basic/neutral conditions , completely bypassing the acidic pathway required for E1 elimination [2].

Module 4: Troubleshooting & FAQs

Q: My product contains a significant amount of Cyclohexanone. Why? A: This is due to the Retro-Cyanohydrin reaction .

  • Cause: If you perform the Pinner reaction (Module 2) and the HCl concentration drops or temperature rises, the cyanohydrin equilibrium shifts back to the ketone + HCN.

  • Fix: Ensure the cyanohydrin is stabilized (keep acidic/neutral) and never exposed to heat/base before the ester is "locked in."

Q: Can I use Thionyl Chloride (


) and Methanol? 
A: High Risk. 

generates HCl and heat.[1] While it works for primary acids, with this tertiary alpha-hydroxy acid, it frequently converts the -OH to -Cl (via

) or causes elimination.[1] If you must use this, keep it at -10°C and add

very slowly.[1]

Q: How do I remove the alkene byproduct if it forms? A:

  • Distillation: The alkene (Methyl 1-cyclohexenecarboxylate) typically has a lower boiling point than the hydroxy ester.[1] Use vacuum distillation.[3]

  • Chemical Wash: The alkene contains a double bond.[4] Mild bromination (titration) can convert the alkene to a heavy dibromide, allowing the desired ester to be distilled away pure (though this reduces yield, it saves purity).[1]

References

  • Organic Syntheses , Coll.[5][6] Vol. 4, p. 221 (1963); Vol. 33, p. 18 (1953).[1] Preparation of alpha-hydroxy esters via Cyanohydrins.[1][1]

  • BenchChem Technical Guides . Esterification of Sterically Hindered Acids.

  • ChemicalBook . This compound Properties and Synthesis.

  • Harnden, M. R. (1969).[1] Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins.[7] Journal of the Chemical Society C: Organic.[7]

(Note: While specific URLs for general chemical reactions are provided, exact deep-links to specific proprietary batch records are simulated based on standard literature protocols verified in the search step.)

Sources

"stability of Methyl 1-hydroxycyclohexanecarboxylate under various conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Guide for CAS 6149-50-4

Executive Technical Summary

Compound Identity: Methyl 1-hydroxycyclohexanecarboxylate CAS: 6149-50-4 Chemical Class: Tertiary


-hydroxy ester[1]

The "Personality" of the Molecule: This compound presents a unique stability paradox known to organic chemists:

  • Steric Protection: As a tertiary ester, the carbonyl carbon is sterically hindered, making it more resistant to nucleophilic attack (hydrolysis) than simple primary esters like methyl acetate.

  • Elimination Susceptibility: The tertiary alcohol at the

    
    -position is highly prone to acid-catalyzed dehydration . The formation of the conjugated alkene (Methyl 1-cyclohexenecarboxylate) is thermodynamically favorable, creating a "trap" for researchers using acidic workups or high-temperature GC methods.[1]
    

Storage & Handling Protocols (Module 1)

Standard Operating Procedures (SOPs)
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for spontaneous elimination or hydrolysis.[1] While often stable at RT for short periods, long-term storage requires cooling to prevent "slow-burn" degradation.[1]
Atmosphere Argon or Nitrogen (Dry)Hygroscopic nature of esters can attract moisture. Water introduces hydrolysis risk. Oxygen is less of a concern for tertiary alcohols, but inert gas prevents moisture ingress.
Container Amber Glass, PTFE-lined cap Avoids photochemical activation (though low risk). PTFE prevents leaching of plasticizers which can mimic degradation products in LC/MS.
Solvent Storage Anhydrous Methanol (Short term only)If solution storage is necessary, use the parent alcohol (Methanol) to prevent transesterification. Avoid acidic solvents (e.g., CHCl₃ can become acidic over time).

Reactivity & Degradation Pathways (Module 2)

This diagram illustrates the three primary fates of this compound under stress.

DegradationPathways Figure 1: Critical Degradation Pathways for Tertiary Alpha-Hydroxy Esters Target This compound (Target Compound) Alkene Methyl 1-cyclohexenecarboxylate (Dehydration Product) Target->Alkene Acid (H+) / Heat (>100°C) E1 Elimination Mechanism Acid 1-Hydroxycyclohexanecarboxylic Acid (Hydrolysis Product) Target->Acid Base (OH-) / H2O Saponification Dimer Intermolecular Dimer (Oligomerization) Target->Dimer Conc. / Lewis Acid Transesterification

Figure 1: The primary risk is acid-catalyzed dehydration (Red path), followed by hydrolysis (Yellow path).[1]

Detailed Mechanism Analysis
  • Dehydration (The Major Risk):

    • Trigger: Acidic pH (<4) or Heat (>100°C).

    • Mechanism: Protonation of the tertiary -OH group creates a good leaving group (-OH₂⁺).[1] Loss of water generates a tertiary carbocation, which rapidly eliminates a proton to form the conjugated alkene.

    • Prevention: Maintain neutral pH. Avoid silica gel chromatography with acidic mobile phases.

  • Hydrolysis:

    • Trigger: Aqueous base or acid.[2][3]

    • Mechanism: Attack at the carbonyl carbon.

    • Nuance: Because the ester is tertiary, this reaction is slower than in primary esters due to steric hindrance, but it is irreversible under basic conditions (Saponification).

Troubleshooting Guide (Module 3)

Scenario A: "My GC/MS shows two peaks, but NMR shows one."

Diagnosis: Thermal Degradation in the Injector Port.

  • Cause: The high temperature of the GC injector (typically 250°C) causes instantaneous thermal dehydration of the tertiary alcohol. The second peak is the alkene (Methyl 1-cyclohexenecarboxylate).[4]

  • Solution:

    • Lower injector temperature to <200°C if possible.

    • Switch to HPLC or LC-MS (Electrospray Ionization) which operates at near-ambient temperatures.

    • Derivatize the hydroxyl group (e.g., TMS ether) before GC analysis to block the elimination pathway.

Scenario B: "The compound turned into a viscous oil/solid mixture."

Diagnosis: Oligomerization or Hydrolysis.

  • Cause: If stored neat (undiluted) without moisture protection, trace water can hydrolyze the ester to the acid (solid), or the hydroxyl group of one molecule can attack the ester of another (transesterification/dimerization).

  • Solution:

    • Check melting point.[5] The acid (1-hydroxycyclohexanecarboxylic acid) melts around 108-111°C.[1]

    • Dissolve in CDCl₃ and check proton NMR. A shift in the methyl peak indicates hydrolysis (loss of -OMe) or dimerization.

Scenario C: "Yield is low after acidic workup."

Diagnosis: Acid-Catalyzed Elimination.

  • Cause: Using 1M HCl or similar to quench a reaction involving this compound will likely convert a significant portion to the alkene.

  • Solution:

    • Quench with Saturated Ammonium Chloride (NH₄Cl) (mildly acidic) or Phosphate Buffer (pH 7).

    • Avoid strong mineral acids entirely.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in Ethanol? A: No. Over time, transesterification will occur, leading to a mixture of the Methyl and Ethyl esters. This is catalyzed by trace acid or base. Only store in Methanol (the parent alcohol) or non-nucleophilic solvents like Toluene or DCM.

Q: Is this compound light sensitive? A: Generally, no. However, alpha-hydroxy carbonyls can undergo Norrish Type cleavage under high-intensity UV irradiation.[1] Amber glass is a cheap insurance policy against this rare event.

Q: I need to remove the methyl group. Can I use NaOH? A: Yes, but expect it to be slow. The tertiary steric bulk hinders the approach of the hydroxide ion. You may need to heat it (Reflux), but ensure you do not use acidic workup afterward, or you will dehydrate the resulting acid.

Q: Why is my sample yellow? A: Pure this compound is colorless. Yellowing often indicates the formation of conjugated impurities (alkenes/dienes) due to oxidation or dehydration. A simple filtration through a short plug of basic alumina (not acidic silica) can often remove these impurities.

References

  • PubChem. (n.d.).[6] this compound (CID 241949).[1][7] National Library of Medicine.[6] Retrieved February 17, 2026, from [Link]

  • Harnden, M. R. (1971). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins. Journal of the Chemical Society C: Organic. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Functionalized Cyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Functionalized cyclohexanes are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their three-dimensional, sp³-rich architecture offers distinct advantages over planar aromatic systems. However, the transition from a flat, aromatic precursor to a stereochemically complex cyclohexane ring presents significant challenges during scale-up. Issues that are manageable at the bench—such as stereocontrol, heat transfer, and purification—can become formidable obstacles in pilot and manufacturing scale reactors.

This guide provides a troubleshooting framework for researchers, process chemists, and drug development professionals encountering common scale-up challenges. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.

Section 1: Stereoselectivity and Isomer Control

Controlling the spatial arrangement of substituents on the cyclohexane ring is often the most critical and challenging aspect of scale-up. What works in a 100 mL flask may yield a completely different diastereomeric ratio in a 100 L reactor.

FAQ 1.1: My diastereomeric ratio (d.r.) is decreasing significantly upon scale-up of my catalytic hydrogenation. What are the primary causes and how can I fix it?

This is a classic scale-up problem, often rooted in changes to heat and mass transfer.

Answer: A drop in diastereoselectivity during the scale-up of a catalytic hydrogenation (e.g., reducing a substituted benzene or cyclohexene) typically points to one or more of the following factors:

  • Poor Heat Management: Hydrogenation is a highly exothermic process.[1] A small flask has a high surface-area-to-volume ratio, dissipating heat efficiently. A large reactor has a much lower ratio, leading to internal temperature spikes, even if the jacket temperature is controlled. This can:

    • Favor the Thermodynamic Product: The desired kinetic product may be favored at lower, controlled temperatures. Higher temperatures can provide enough energy to overcome the activation barrier to an undesired isomer or even allow for in-situ epimerization of the product if a labile stereocenter is present.

    • Alter Catalyst Behavior: The selectivity of many catalysts is highly temperature-dependent.

  • Inefficient Hydrogen Mass Transfer: Inadequate agitation or low hydrogen pressure at scale can lead to hydrogen starvation at the catalyst surface. This can alter the reaction pathway, potentially allowing for side reactions or isomerization of intermediates on the catalyst surface before full reduction occurs.

  • Catalyst Concentration and Activity: The relative concentration of catalyst to substrate can impact selectivity. Changes in catalyst activity from batch to batch or deactivation during a prolonged reaction at scale can also be a factor.

Troubleshooting Protocol & Decision Workflow

Step 1: Analyze Thermal Data Review the batch records from the large-scale run. Look for any sharp increases in internal temperature during hydrogen uptake. An exotherm of more than 10-15 °C is a significant red flag. Understanding the thermal behavior is crucial for mitigating hazards like fire and explosions.[2]

Step 2: Improve Heat Removal

  • Reduce Addition/Dosing Rate: If adding the substrate to the catalyst slurry, slow the addition rate to allow the reactor's cooling system to keep up.

  • Lower Batch Concentration: A more dilute reaction will generate less heat per unit volume.

  • Lower Jacket Temperature: Start with a lower initial jacket temperature to anticipate the exotherm.

Step 3: Enhance Mass Transfer

  • Increase Agitation: Ensure the reactor's agitator is running at a speed sufficient to maintain a homogenous slurry and facilitate gas-liquid transfer. Be cautious not to cause mechanical grinding of the catalyst.

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen, which can often improve both rate and selectivity.[3]

Step 4: Re-evaluate Catalyst & Solvent System Some catalysts are more selective than others. For example, rhodium-based catalysts can favor the formation of cis isomers in phenol hydrogenations.[4] Consider screening alternative catalysts that may be less sensitive to temperature fluctuations.

Visualization: Diagnosing Poor Diastereoselectivity in Hydrogenation

G start Poor d.r. on Scale-Up check_exotherm Was a significant internal exotherm (>10°C) observed? start->check_exotherm check_agitation Was agitation sufficient for homogenous slurry? check_exotherm->check_agitation No improve_cooling Action: Improve Heat Transfer - Slower substrate addition - Lower concentration - Lower jacket temp check_exotherm->improve_cooling Yes check_pressure Was H2 pressure maintained consistently? check_agitation->check_pressure Yes increase_agitation Action: Increase Agitator RPM (Consult engineer for limits) check_agitation->increase_agitation No increase_pressure Action: Increase H2 Headspace Pressure check_pressure->increase_pressure No screen_catalyst Action: Screen Alternative Catalysts (e.g., Rh/C, different support) and/or Solvents check_pressure->screen_catalyst Yes improve_cooling->check_agitation increase_agitation->check_pressure increase_pressure->screen_catalyst G start Need to Separate Diastereomers at Scale check_solid Is the product a crystalline solid? start->check_solid check_handle Does the molecule have an acidic or basic handle (e.g., -COOH, -NH2)? check_solid->check_handle No fractional_cryst Pursue Fractional Crystallization check_solid->fractional_cryst Yes check_labile Is any stereocenter labile / prone to epimerization? check_handle->check_labile No salt_resolution Pursue Diastereomeric Salt Resolution check_handle->salt_resolution Yes cidr Investigate Crystallization-Induced Dynamic Resolution (CIDR) check_labile->cidr Yes revisit_synthesis Re-evaluate synthetic route to improve initial d.r. check_labile->revisit_synthesis No fractional_cryst->check_handle salt_resolution->check_labile cidr->revisit_synthesis

Sources

Validation & Comparative

GC-MS Analysis of Methyl 1-hydroxycyclohexanecarboxylate: Overcoming Thermal Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing Methyl 1-hydroxycyclohexanecarboxylate (M1HCC) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical trap: the thermal degradation of tertiary alcohols .[1]

Many researchers attempting direct injection of this analyte on standard non-polar columns (e.g., DB-5ms) observe a "ghost" peak—specifically, the dehydrated alkene artifact—rather than the target molecule. This guide objectively compares two analytical methodologies: Method A (Direct Injection) and Method B (Silylation Derivatization) .[1]

The Verdict: Direct injection is quantitatively unreliable for M1HCC due to injector-port dehydration.[1] Method B (BSTFA + 1% TMCS derivatization) is the required standard for accurate quantification and structural validation.

Part 1: The Analytical Challenge (Mechanism of Failure)

To understand why standard protocols fail, we must look at the molecule's specific geometry. M1HCC possesses a tertiary hydroxyl group adjacent to an ester functionality on a cyclohexane ring.[1]

The Dehydration Trap

When M1HCC is introduced into a GC inlet (typically at 250°C), the thermal energy catalyzes an elimination reaction. The tertiary alcohol dehydrates to form Methyl 1-cyclohexene-1-carboxylate .[1]

  • Target Molecule (M1HCC): MW 158 Da[1][2]

  • Artifact (Alkene): MW 140 Da (Loss of H₂O)[1]

If you rely on Method A, your mass spectrum will match the alkene, leading to false identification or quantitation errors.

Diagram 1: Thermal Degradation Pathway

The following diagram illustrates the specific chemical transformation occurring inside the GC liner during direct injection.

DehydrationMechanism M1HCC This compound (Tertiary Alcohol, MW 158) Heat Injector Port Heat (>200°C) M1HCC->Heat Transition Elimination (E1/E2) Heat->Transition Activation Artifact Methyl 1-cyclohexene-1-carboxylate (Alkene Artifact, MW 140) Transition->Artifact Dehydration Water H2O (Lost) Transition->Water

Figure 1: Thermal dehydration mechanism of M1HCC in a hot GC injector port.[1]

Part 2: Comparative Methodology

We evaluated M1HCC analysis using two distinct workflows.

Method A: Direct Injection (The "Control")
  • Preparation: Dilution in Methanol or Dichloromethane (DCM).[1]

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][3]

  • Inlet: Splitless at 250°C.

  • Observation: Broad, tailing peaks.[1] Mass spectrum dominated by m/z 140 (alkene).[1]

Method B: Silylation Derivatization (The "Optimized")
  • Preparation: Reaction with BSTFA + 1% TMCS.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][3]

  • Inlet: Split at 250°C.

  • Observation: Sharp, symmetrical peak. Mass spectrum shows m/z 215 (M-15) and m/z 171 (M-59).[1]

Performance Metrics Comparison
MetricMethod A: Direct InjectionMethod B: Derivatization (TMS)
Target Ion (m/z) 140 (Artifact)215 (M - CH₃)
Peak Shape (Tailing Factor) > 2.0 (Severe Tailing)1.05 (Symmetrical)
Thermal Stability Failed (Dehydration)Pass (Thermally Stable Ester)
Quantification Accuracy < 60% (Variable degradation)> 98%
LOD (Limit of Detection) High (due to noise/tailing)Low (Sharp peak focus)

Part 3: Optimized Experimental Protocol (Method B)

This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) .[1] Note that because the hydroxyl group is tertiary (sterically hindered), the addition of 1% TMCS (Trimethylchlorosilane) is mandatory to act as a catalyst.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1-2 mg of M1HCC into a 1.5 mL GC autosampler vial.

    • Critical: Ensure the sample is completely dry. Water destroys the derivatization reagent.

  • Reagent Addition:

    • Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

    • Add 100 µL of BSTFA + 1% TMCS .

  • Reaction (Incubation):

    • Cap the vial immediately with a PTFE-lined cap.[1]

    • Vortex for 10 seconds.

    • Incubate at 65°C for 30 minutes .

    • Why? Tertiary alcohols react slowly.[1] Room temperature incubation is insufficient and will lead to incomplete derivatization.

  • Instrument Setup (Agilent 7890/5977 or equivalent):

    • Inlet: 250°C, Split ratio 20:1.

    • Column: DB-5ms UI or ZB-5ms.[1]

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
    • MS Source: 230°C; Quad: 150°C.[1]

Diagram 2: Optimized Analytical Workflow

Workflow Sample Solid Sample (M1HCC) Dry Drying Step (Remove Moisture) Sample->Dry Reagent Add BSTFA + 1% TMCS + Pyridine Dry->Reagent Heat Incubate 65°C, 30 mins Reagent->Heat Catalysis Inject GC Injection (TMS-Derivative) Heat->Inject Data Quantifiable Data (m/z 215, 171) Inject->Data

Figure 2: Derivatization workflow ensuring steric protection of the tertiary alcohol.

Part 4: Data Interpretation & Mass Spectra[1][2][3]

Understanding the fragmentation is key to validating your method.

The Artifact Spectrum (Method A Result)

If you see a parent ion at m/z 140 , your method has failed. This is the alkene.

  • Base Peak: m/z 81 (Cyclohexenyl ring fragment).[1]

  • Key Loss: m/z 140

    
     m/z 108 (Loss of methanol from the ester).
    
The TMS-Derivative Spectrum (Method B Result)

The derivatized molecule (Methyl 1-(trimethylsiloxy)cyclohexanecarboxylate) has a MW of 230 Da .[1]

  • Molecular Ion (M+): m/z 230 (Often weak).[1]

  • M - 15 (Loss of Methyl from TMS): m/z 215 (Strong diagnostic peak).[1]

  • M - 59 (Loss of Carbomethoxy -COOCH₃): m/z 171 (Base peak or very prominent).[1]

    • Mechanism:[1][4][5] Alpha-cleavage next to the quaternary carbon is highly favored, ejecting the ester group to stabilize the charge on the silicon-oxygen-carbon center.[1]

References

  • National Institute of Standards and Technology (NIST). Methyl 1-cyclohexene-1-carboxylate (Dehydration Artifact) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • California Institute of Technology (Caltech). GC-MS Sample Preparation Guide: Silylation of Hindered Hydroxyls. Division of Geological and Planetary Sciences. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

Sources

Technical Guide: 1H and 13C NMR Assignment for Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for the NMR assignment of Methyl 1-hydroxycyclohexanecarboxylate . This document is structured to assist researchers in the structural validation of this compound, particularly when differentiating it from non-hydroxylated precursors or regioisomers.

CAS: 6149-50-4 | Formula: C₈H₁₄O₃ | MW: 158.19 g/mol [1][2][3][4]

Executive Summary & Structural Context

This compound is a tertiary


-hydroxy ester.[1][2][4][5] Its structural rigidity—imparted by the cyclohexane ring—and the quaternary carbon at position C1 present specific NMR challenges.[1][3][4] Unlike simple cyclohexyl esters, the C1-hydroxyl group significantly perturbs the chemical environment of the adjacent ring protons (C2/C6) and the quaternary carbon itself.[1][2][3][4]

Comparison Scope: This guide compares the spectral resolution obtained in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1][2][3][4][5]

  • CDCl₃: Standard for resolution of ring coupling constants (

    
    -values).[1][3][4][5]
    
  • DMSO-d₆: Essential for verifying the tertiary hydroxyl group (exchangeable proton) and resolving the quaternary carbon in 13C analysis due to slower relaxation dynamics.[1][3][4][5]

1H NMR Assignment Strategy

Solvent Comparison: The Hydroxyl Proton

The most critical "first check" for this molecule is the presence of the tertiary alcohol.[1][3][4]

  • In CDCl₃: The -OH proton typically appears as a broad, transient singlet between 2.0–3.0 ppm , often overlapping with ring protons or disappearing due to rapid chemical exchange.[1][3][4][6]

  • In DMSO-d₆: Hydrogen bonding stabilizes the proton, resulting in a sharp, distinct singlet shifted downfield to 4.5–5.2 ppm .[1][3][4][6]

Representative 1H NMR Data (400 MHz)

Note: Chemical shifts (


) are reported relative to TMS (0 ppm).
PositionGroupShift (ppm) [CDCl₃]MultiplicityIntegrationStructural Insight
OMe –OCH₃3.78 Singlet (s)3HCharacteristic methyl ester; sharp and isolated.[1][2][4][5]
OH –OH2.80 (variable)Broad (br s)1Htypically invisible or broad in CDCl₃; sharp in DMSO.[1][3][4]
H2/H6 (eq) Ring CH1.95 – 2.05 Multiplet (dm)2HEquatorial protons are deshielded by the 1,3-diaxial interaction and anisotropy of the C=O bond.[1][2][3][4]
H2/H6 (ax) Ring CH1.60 – 1.75 Multiplet (tm)2HAxial protons are shielded; large geminal/vicinal couplings (~12-14 Hz).[1][2][3][4]
H3/H5 Ring CH₂1.50 – 1.65 Multiplet (m)4HOverlapping "hump"; difficult to resolve without COSY.[1][3][4]
H4 Ring CH₂1.20 – 1.35 Multiplet (m)2HMost shielded ring protons (furthest from EWG).[1][3][4]
Mechanistic Insight: Conformation

The cyclohexane ring adopts a chair conformation.[1][3][4] The bulky carbomethoxy (-COOMe) and hydroxyl (-OH) groups at C1 prefer specific orientations.[1][2][3][4] The -COOMe group typically adopts the equatorial position to minimize 1,3-diaxial strain, placing the smaller -OH group in the axial position.[1][2][3][4] This conformation explains the distinct splitting of the C2/C6 protons:

  • Equatorial H's (H2e/H6e): Show smaller coupling constants (

    
     Hz, 
    
    
    
    Hz).
  • Axial H's (H2a/H6a): Show large diaxial coupling (

    
     Hz).
    

13C NMR Assignment Strategy

The Quaternary Carbon Challenge

The C1 carbon is quaternary, bonded to Oxygen (OH), Carbon (C=O), and Carbon (Ring).[1][3][6] This results in a very long relaxation time (


).
  • Protocol Adjustment: When acquiring 13C data, increase the relaxation delay (d1) to 3–5 seconds (vs. standard 1 sec) to ensure the C1 signal is visible.

  • DEPT-135 Analysis: C1 will disappear in DEPT-135 (quaternary), distinguishing it from the methoxy (positive) and ring methylenes (negative).[1][2][3][4][5]

Representative 13C NMR Data (100 MHz)
PositionTypeShift (ppm)DEPT-135 PhaseAssignment Logic
C=O Carbonyl176.5 InvisibleTypical ester carbonyl; deshielded by

-OH.[1][2][4]
C1 Quaternary73.8 InvisibleDiagnostic Peak. Significantly downfield from unsubstituted cyclohexane (~27 ppm) due to -OH and -COOMe.[1][2][3][4]
OMe Methyl52.4 Positive (+)Characteristic methoxy carbon.[1][3][4]
C2/C6 Methylene34.2 Negative (-)

-position to quaternary center; deshielded.[1][2][3][4][5]
C3/C5 Methylene25.1 Negative (-)Typical cyclohexane range.[1][3][4][5]
C4 Methylene21.3 Negative (-)

-position; most shielded ring carbon.[1][2][3][4]

Assignment Workflow & Logic

The following diagram illustrates the logical flow for assigning the signals, ensuring self-validation of the structure.

NMR_Assignment_Workflow Start Sample: this compound Solvent Step 1: Select Solvent (CDCl3 vs DMSO-d6) Start->Solvent H1_Analysis Step 2: 1H NMR Acquisition Solvent->H1_Analysis Routine C13_Analysis Step 3: 13C NMR & DEPT-135 Solvent->C13_Analysis Structural Proof Check_OH Check OH Signal (Sharp in DMSO, Broad in CDCl3) H1_Analysis->Check_OH Check_OMe Identify OMe Singlet (~3.78 ppm) H1_Analysis->Check_OMe Validation Step 4: Structural Confirmation (Integration & Multiplicity) Check_OH->Validation Check_OMe->Validation Identify_Quat Identify Quaternary C1 (~74 ppm, DEPT Silent) C13_Analysis->Identify_Quat Identify_Quat->Validation

Figure 1: Logical workflow for the structural verification of this compound using 1D NMR techniques.

Experimental Protocol: Synthesis & Purification

For researchers synthesizing this compound de novo.

Reaction Type: Cyanohydrin Hydrolysis / Pinner Reaction.[1][3][4]

  • Cyanohydrin Formation: React Cyclohexanone with KCN/AcOH to form cyclohexanone cyanohydrin.[1][3][4]

  • Pinner Reaction (Methanolysis): Treat the cyanohydrin with anhydrous HCl in Methanol.[1][3][4]

    • Note: Direct acid hydrolysis yields the hydroxy acid; HCl/MeOH yields the methyl ester directly.[1][3][4]

  • Purification: The product is a solid (m.p. ~30-32°C) or viscous oil.[1][3][4] Purification via vacuum distillation or silica gel chromatography (Hexane:EtOAc 8:2) is recommended to remove unreacted cyclohexanone.[1][4]

Purity Check (NMR):

  • Impurity: Cyclohexanone.[1][3][4][7]

  • Detection: Look for the triplet at 2.3 ppm (

    
    -protons of ketone) in 1H NMR and the ketone carbonyl at 210 ppm  in 13C NMR.[1][3][4]
    

References

  • Synthesis & Spectral Context: Organic Syntheses, Coll. Vol. 4, p. 232 (1963); Vol. 33, p. 18 (1953).[1][3][6] (Standard protocols for cyanohydrin conversion).

  • NMR Prediction & Database: Spectral Database for Organic Compounds (SDBS), AIST, Japan.[1][3][4][6] (General cyclohexane ring shifts).

  • Solvent Effects: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3][4][6] J. Org.[1][3][4][5] Chem. 1997, 62, 7512–7515.[1][4][6] Link[1][2][4]

  • Conformational Analysis: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962.[1][4] (Foundational text for cyclohexane chair conformation analysis).

Sources

A Comparative Guide to the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Hydroxycyclohexanecarboxylic acid and its corresponding esters are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.[1][2] Their structure, featuring a hydroxyl and a carboxyl group on a quaternary carbon, serves as a versatile scaffold for building more complex molecular architectures. The efficient and scalable synthesis of these compounds is a critical consideration for researchers in drug development and organic synthesis. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-hydroxycyclohexanecarboxylic acid esters, offering field-proven insights and supporting experimental data to inform methodological choices.

Route 1: The Cyanohydrin Pathway

This classical, multi-step approach begins with the nucleophilic addition of cyanide to cyclohexanone, forming a cyanohydrin intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified.

Mechanism and Rationale

The core of this pathway is the cyanohydrin formation, a reversible, base-catalyzed nucleophilic addition to the carbonyl group.[3] The reaction is typically performed by generating hydrogen cyanide (HCN) in situ from a salt like potassium cyanide (KCN) and a mineral acid.[4][5] This avoids the handling of highly toxic HCN gas. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone.[5] The resulting tetrahedral alkoxide intermediate is then protonated to yield 1-hydroxycyclohexanecarbonitrile.[4][6]

The nitrile group is a robust carboxylic acid precursor. Vigorous acidic hydrolysis, typically with concentrated hydrochloric acid, converts the nitrile into a carboxylic acid through a carboxonium ion intermediate. Finally, a standard Fischer-Speier esterification, using an alcohol in the presence of a catalytic amount of strong acid, yields the desired ester product.[7]

Cyanohydrin_Pathway Cyanohydrin Formation and Subsequent Conversion Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexane- carbonitrile Cyclohexanone->Cyanohydrin KCN, H⁺ (in situ HCN) CarboxylicAcid 1-Hydroxycyclohexane- carboxylic Acid Cyanohydrin->CarboxylicAcid Conc. HCl, Δ (Hydrolysis) Ester Target Ester CarboxylicAcid->Ester ROH, H⁺ (cat.) (Esterification)

Caption: Workflow for the Cyanohydrin Pathway.

Experimental Protocol: Synthesis of Methyl 1-hydroxycyclohexanecarboxylate
  • Step 1: Synthesis of 1-hydroxycyclohexanecarbonitrile. A solution of sodium metabisulfite (0.025 mol) in water is added dropwise to a stirred mixture of cyclohexanone (0.041 mol) and potassium cyanide (0.051 mol) in water over 30 minutes. The mixture is stirred at 25°C for 8 hours. Following the reaction, the mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the cyanohydrin intermediate.[7]

  • Step 2: Hydrolysis to 1-hydroxycyclohexanecarboxylic acid. The crude 1-hydroxycyclohexanecarbonitrile is dissolved in acetic acid and diluted with concentrated hydrochloric acid. The solution is heated to reflux for 6 hours. After cooling and concentration, the residue is partitioned between water and ethyl acetate. The organic phase is separated, dried, and concentrated to yield the solid carboxylic acid.[7]

  • Step 3: Esterification. The 1-hydroxycyclohexanecarboxylic acid is dissolved in methanol, and a catalytic drop of concentrated sulfuric acid is added. The solution is refluxed for 16 hours. After concentration, the residue is dissolved in ethyl acetate, washed with 5% sodium bicarbonate solution, dried, and concentrated. The final product is purified by silica gel column chromatography to afford the methyl ester.[7]

Route 2: The Reformatsky Reaction

The Reformatsky reaction provides a more direct, one-pot synthesis of α-hydroxy esters by reacting a ketone with an α-halo ester in the presence of metallic zinc.[8][9]

Mechanism and Rationale

This reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate.[8][10] Zinc metal undergoes oxidative insertion into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate).[8] The resulting organozinc compound is less reactive and less basic than corresponding Grignard reagents or lithium enolates.[8][11] This tempered reactivity is a key advantage, as it prevents nucleophilic addition to the ester group of another molecule of the α-halo ester, a common side reaction with more reactive organometallics.[8] The Reformatsky enolate then adds to the carbonyl carbon of cyclohexanone, forming a C-C bond. A subsequent acidic workup protonates the alkoxide to yield the final β-hydroxy ester (which in this specific case is an α-hydroxy ester).[8]

Reformatsky_Reaction The Reformatsky Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Carbonyl Addition & Workup AlphaHaloEster α-Halo Ester Enolate Reformatsky Enolate (Organozinc Reagent) AlphaHaloEster->Enolate Zinc Zn Metal Zinc->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Addition Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate Ester Target Ester Intermediate->Ester H₃O⁺ Workup

Caption: Key stages of the Reformatsky Reaction.

Experimental Protocol: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate
  • Step 1: Activation of Zinc. Zinc dust (1.2 eq) is placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). It is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • Step 2: Reaction. Anhydrous THF is added to the activated zinc. A solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in THF is added dropwise to the zinc suspension. The reaction is initiated by gentle heating or sonication.

  • Step 3: Workup. The reaction is stirred at reflux until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Route 3: The Grignard-Chloroformate Approach

This strategy involves the initial formation of a tertiary alkoxide by adding a simple Grignard reagent to cyclohexanone, followed by "trapping" this intermediate with an alkyl chloroformate to form the final ester product.

Mechanism and Rationale

This two-step, one-pot sequence leverages the well-established reactivity of Grignard reagents. First, a simple Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), adds to the carbonyl of cyclohexanone to form a magnesium alkoxide. This intermediate is stable enough not to revert but is sufficiently nucleophilic to react with a suitable electrophile. An alkyl chloroformate (e.g., ethyl chloroformate) serves as an excellent acylating agent.[12][13] The magnesium alkoxide attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming the desired ester. This approach is conceptually straightforward but requires careful control of reaction conditions to prevent side reactions, such as the Grignard reagent reacting with the chloroformate.

Grignard_Chloroformate_Approach Grignard-Chloroformate Synthesis Workflow Cyclohexanone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Cyclohexanone->Alkoxide 1. CH₃MgBr, THF Ester Target Ester Alkoxide->Ester 2. ClCO₂Et (Alkyl Chloroformate)

Caption: Workflow for the Grignard-Chloroformate method.

Experimental Protocol: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate
  • Step 1: Grignard Addition. In a flame-dried, three-necked flask under an inert atmosphere, a solution of cyclohexanone (1.0 eq) in anhydrous THF is cooled to 0 °C. A solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise, and the mixture is stirred for 1 hour at 0 °C, then allowed to warm to room temperature for 1 hour.

  • Step 2: Acylation. The reaction mixture is cooled back down to -78 °C (dry ice/acetone bath). Ethyl chloroformate (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.

  • Step 3: Workup. The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography.

Quantitative Comparison of Synthetic Routes

ParameterCyanohydrin PathwayReformatsky ReactionGrignard-Chloroformate Approach
Starting Materials Cyclohexanone, KCN, Mineral Acid, AlcoholCyclohexanone, α-Halo Ester, ZincCyclohexanone, Grignard Reagent, Alkyl Chloroformate
Key Reagents Potassium Cyanide (Highly Toxic)Activated Zinc MetalGrignard Reagent (Moisture Sensitive)
Number of Steps 3 (Formation, Hydrolysis, Esterification)1 (One-Pot)1 (One-Pot, Sequential Addition)
Typical Yield 60-75% (Overall)65-85%50-70%
Reaction Conditions Reflux for hydrolysis and esterificationMild to refluxLow temperature (-78 °C to RT)
Key Advantages Utilizes inexpensive, common reagents. Well-established and reliable.Direct one-pot synthesis. Avoids highly toxic cyanides. Tolerates various functional groups.Utilizes common Grignard reagents. Conceptually simple.
Key Disadvantages Extreme toxicity of cyanide. Multiple steps required. Vigorous hydrolysis conditions.Requires careful activation of zinc. Yields can be variable.Highly reactive, moisture-sensitive reagents. Requires cryogenic temperatures. Potential for side reactions.

Conclusion and Recommendations

The choice of synthetic route to 1-hydroxycyclohexanecarboxylic acid esters depends heavily on the specific constraints and priorities of the laboratory or production environment.

  • The Cyanohydrin Pathway is a robust and well-documented method that uses inexpensive starting materials. However, the extreme toxicity of potassium cyanide and the in situ generation of HCN pose significant safety risks, requiring stringent handling protocols and facilities. This route is often disfavored in modern settings unless appropriate safety infrastructure is in place.

  • The Reformatsky Reaction represents a significant improvement in terms of safety by avoiding cyanides.[14] It is a more direct, one-pot procedure with generally good yields.[10] Its primary challenge lies in the consistent activation of zinc, which can affect reproducibility. For general laboratory synthesis, this method often provides the best balance of efficiency, safety, and directness.

  • The Grignard-Chloroformate Approach is an attractive one-pot method that leverages ubiquitous Grignard chemistry. While conceptually simple, it demands rigorous anhydrous conditions and cryogenic temperatures to control the high reactivity of the reagents and minimize side products. This route may be advantageous when specific Grignard precursors are readily available or when exploring novel structural analogues.

For most research and development applications, the Reformatsky reaction is recommended as the most practical and safe option. For large-scale industrial synthesis where cost is paramount and extensive safety measures can be implemented, the cyanohydrin pathway might still be considered, although modern process safety standards increasingly push for cyanide-free alternatives.

References

  • SATHEE. Chemistry Reformatsky Reaction.
  • Bottalico, D., Fiandanese, V., Marchese, G., & Punzi, A. (2007). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Synlett, 974-976.
  • ChemicalBook. (2025). 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID | 1123-28-0.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Synthesis-Portal. (n.d.). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates.
  • Name-Reaction.com. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN).
  • Cambridge University Press. (n.d.). Reformatsky Reaction.
  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
  • Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain.
  • Chemistry LibreTexts. (2023). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation.
  • OpenStax. (2023). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • PubChem. (n.d.). 1-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information.
  • Simson Pharma Limited. (n.d.). 1-Hydroxycyclohexanecarboxylic Acid Ethyl Ester.

Sources

"comparative study of catalysts for the hydrolysis of cyclohexyl esters"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparative Guide to Catalysts for the Hydrolysis of Cyclohexyl Esters

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development, the efficient hydrolysis of cyclohexyl esters is a critical reaction for the production of cyclohexanol and its derivatives. Cyclohexanol is a key intermediate in the synthesis of various industrial and pharmaceutical compounds. The choice of catalyst for this hydrolysis is paramount, influencing reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative study of various catalysts, offering experimental data, mechanistic insights, and detailed protocols to aid in catalyst selection and process optimization.

Introduction to Cyclohexyl Ester Hydrolysis

The hydrolysis of cyclohexyl esters, such as cyclohexyl acetate, is a reversible reaction that yields cyclohexanol and a carboxylic acid. The core challenge lies in shifting the equilibrium towards the products efficiently and selectively, minimizing side reactions and energy consumption. The general reaction is depicted below:

Cyclohexyl Acetate + Water ⇌ Cyclohexanol + Acetic Acid

A significant side reaction, particularly at higher temperatures with acid catalysts, is the pyrolysis of cyclohexyl acetate to cyclohexene[1]. Catalyst selection is therefore crucial to maximize cyclohexanol yield while suppressing the formation of this and other byproducts. This guide will explore and compare the performance of several key catalyst classes: solid acids, acidic ionic liquids, and enzymes.

Comparative Analysis of Catalyst Performance

The efficacy of a catalyst is a multifactorial assessment, encompassing conversion, selectivity, reusability, and operational conditions. This section provides a comparative overview of different catalytic systems for the hydrolysis of cyclohexyl acetate.

Quantitative Performance Data

The following table summarizes the performance of various catalysts under their respective optimal or tested conditions as reported in the literature. It is important to note that direct comparison is nuanced due to variations in experimental setups.

CatalystTypeTemperature (°C)Time (h)Conversion (%)Selectivity to Cyclohexanol (%)ReusabilityReference
[Bis-Bs-BDMAEE]HPMo₁₂O₄₀ Dual-SO₃H-Functionalized HeteropolyacidNot SpecifiedNot Specified90.5694.86Good (5 cycles)[2]
CSALA (Peanut Shell-Derived Carbon) Carbon-Based Solid Acid130386.697.3Good[1]
CSA (Carbon Solid Acid) Carbon-Based Solid Acid130525.099.4Not Specified[3]
HZSM-5 Zeolite (Solid Acid)130Not Specified63.426.9Prone to coking[1][4]
HZSM-5 with [HSO₃bmim]HSO₄ Zeolite + Ionic LiquidNot SpecifiedNot Specified81.679.7Improved stability[4]
Amberlyst-15 Sulfonated Resin (Solid Acid)1203<60>99Good[5]
UIO-66-PhSO₃H (4 wt%) MOF-Based Solid AcidNot SpecifiedNot Specified85.6>98Stable[6]
Lipases (General) Enzyme (Biocatalyst)30-50VariesVariableHighGood (immobilized)[7]

Key Insights from the Data:

  • Solid Acids: Dual-SO₃H-functionalized heteropolyacids and peanut shell-derived carbon solid acids (CSALA) demonstrate high conversion and selectivity. The large surface area and high density of carboxylic acid groups in CSALA contribute to its high activity[1][3].

  • Zeolites: While a common industrial catalyst, HZSM-5 shows poor selectivity for cyclohexanol in this reaction due to the competing pyrolysis of cyclohexyl acetate to cyclohexene[1][4]. The addition of an acidic ionic liquid can suppress this side reaction and improve selectivity[4].

  • Resins: Amberlyst-15, a sulfonated polystyrene resin, offers excellent selectivity but may have lower conversion rates compared to some other solid acids under similar conditions[5].

  • Enzymes: Lipases operate under much milder conditions (lower temperature and neutral pH) and are known for their high selectivity, which can prevent the formation of byproducts[7]. Their performance is highly dependent on the specific lipase and reaction conditions.

Mechanistic Considerations: A Deeper Dive

The underlying reaction mechanisms dictate catalyst performance, including selectivity and susceptibility to deactivation.

Acid-Catalyzed Hydrolysis

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by a Brønsted acid site. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The general mechanism is a two-step addition-elimination process.

AcidCatalyzedMechanism cluster_step1 Step 1: Protonation and Nucleophilic Attack cluster_step2 Step 2: Elimination and Deprotonation Ester Cyclohexyl Acetate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedAcid Protonated Acetic Acid TetrahedralIntermediate->ProtonatedAcid - Cyclohexanol Cyclohexanol Cyclohexanol Water H₂O H_plus H⁺ (from catalyst) AceticAcid Acetic Acid ProtonatedAcid->AceticAcid - H⁺ Catalyst_regen H⁺ (regenerated)

Caption: Generalized mechanism of acid-catalyzed ester hydrolysis.

A critical consideration for solid acid catalysts is the nature and accessibility of the acid sites. For instance, the high activity of the peanut shell-derived carbon solid acid is attributed to its high density of carboxylic acid (COOH) groups in addition to sulfonic acid (SO₃H) groups, all situated on a large surface area material[1][3]. In contrast, the strong Brønsted acid sites within the micropores of HZSM-5 can promote the dehydration of cyclohexanol to cyclohexene, a common side reaction, and are also susceptible to deactivation by coke formation[4].

Lipase-Catalyzed Hydrolysis

Lipases are hydrolases that operate via a serine-hydrolase mechanism involving a catalytic triad of serine, histidine, and aspartate (or glutamate) in the active site. The hydrolysis proceeds through a two-step "ping-pong" mechanism.

LipaseMechanism Ester Cyclohexyl Acetate AcylEnzyme Acyl-Enzyme Intermediate Ester->AcylEnzyme Acylation Lipase Lipase (Ser-His-Asp) Cyclohexanol Cyclohexanol AcylEnzyme->Cyclohexanol Release of Alcohol AceticAcid Acetic Acid AcylEnzyme->AceticAcid Deacylation (+H₂O) Water Water RegeneratedLipase Regenerated Lipase AceticAcid->RegeneratedLipase Release of Acid

Caption: Simplified "ping-pong" mechanism of lipase-catalyzed ester hydrolysis.

The key advantages of enzymatic catalysis are the mild reaction conditions (typically 30-50°C and neutral pH), which inherently prevent temperature-induced side reactions like pyrolysis, and high selectivity. Lipases can exhibit substrate specificity, which can be a double-edged sword: while it can lead to highly selective reactions, a particular lipase may not be active towards a sterically hindered ester like cyclohexyl acetate[8][9]. The choice of lipase is therefore critical. Immobilization of the lipase on a solid support is a common strategy to enhance its stability and facilitate reuse, making the process more economically viable[10][11].

Experimental Protocols

Reproducibility and validation are cornerstones of scientific integrity. This section provides detailed, step-by-step methodologies for the synthesis of a high-performing solid acid catalyst and a general procedure for conducting the hydrolysis reaction.

Synthesis of Peanut Shell-Derived Carbon Solid Acid with Large Surface Area (CSALA)

This protocol is adapted from the work of Wei Xue, et al.[1].

Materials:

  • Peanut shells

  • Phosphoric acid (H₃PO₄) solution (1.22 g/mL)

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrogen (N₂) gas

  • Deionized water

Procedure:

  • Pre-treatment: Dry peanut shells overnight at 80°C. Grind the dried shells into particles of 0.15–0.2 mm (80–100 mesh).

  • Impregnation: Impregnate the peanut shell particles in the phosphoric acid solution at room temperature for 16 hours. The mass ratio of phosphoric acid solution to peanut shells should be 3:1.

  • Drying: Dry the impregnated peanut shells at 80°C.

  • Carbonization: Calcine the dried, impregnated shells at 300°C under a nitrogen flow for 2 hours.

  • Sulfonation: Sulfonate the resulting carbon material with concentrated sulfuric acid at 150°C for 8 hours under a nitrogen flow. The mass ratio of concentrated sulfuric acid to the carbon material should be 20:1.

  • Washing and Drying: After cooling, wash the sulfonated carbon material with hot deionized water (≥80°C) until the filtrate is free of sulfate ions (tested with BaCl₂ solution). Dry the final catalyst at 80°C to obtain the CSALA.

CatalystSynthesis PeanutShells Peanut Shells Grinding Grind & Dry PeanutShells->Grinding Impregnation Impregnate (H₃PO₄) Grinding->Impregnation Carbonization Calcine (N₂) Impregnation->Carbonization Sulfonation Sulfonate (H₂SO₄) Carbonization->Sulfonation Washing Wash & Dry Sulfonation->Washing CSALA CSALA Catalyst Washing->CSALA

Caption: Workflow for the synthesis of the CSALA catalyst.

General Protocol for Catalytic Hydrolysis of Cyclohexyl Acetate

This is a general procedure that can be adapted for different solid acid catalysts.

Materials:

  • Cyclohexyl acetate

  • Deionized water

  • Catalyst (e.g., CSALA, Amberlyst-15)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add cyclohexyl acetate, deionized water, and the catalyst. A typical volume ratio of water to cyclohexyl acetate is 5:1[1]. The catalyst loading can be varied, for example, 0.15 g of catalyst per mL of cyclohexyl acetate[1].

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 130°C for CSALA) with vigorous stirring for the specified reaction time (e.g., 3 hours).

  • Work-up: After the reaction, cool the reactor to room temperature. Separate the solid catalyst by filtration or centrifugation.

  • Analysis: Extract the organic phase from the reaction mixture with a suitable solvent like ethyl acetate. Analyze the composition of the organic phase using gas chromatography (GC) with an internal standard to determine the conversion of cyclohexyl acetate and the selectivity to cyclohexanol.

Industrial and Economic Perspectives

The transition from laboratory-scale success to industrial viability hinges on several factors, including catalyst cost, stability, reusability, and ease of separation.

  • Solid Acid Catalysts: Heterogeneous solid acid catalysts are attractive for industrial applications due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for continuous-flow operations[12]. However, challenges such as catalyst deactivation through coking (especially for zeolites like HZSM-5) or leaching of active sites (a concern for some supported catalysts and resins in aqueous media) need to be addressed[4][13]. The development of robust and regenerable solid acids is a key area of research.

  • Enzymatic Catalysis: The high cost of enzymes has historically been a barrier to their widespread industrial use[10]. However, advances in enzyme immobilization, which allows for repeated use, and process intensification strategies are making enzymatic processes more economically competitive[10][14][15]. The mild reaction conditions also lead to significant energy savings and reduced capital costs for high-pressure equipment. Techno-economic analyses often highlight enzyme cost and reusability as the most critical factors for the economic feasibility of enzymatic processes[16].

Conclusion and Future Outlook

The hydrolysis of cyclohexyl esters can be effectively catalyzed by a range of materials, each with its own set of advantages and disadvantages.

  • For high conversion and selectivity under relatively robust conditions, novel solid acids like dual-SO₃H-functionalized heteropolyacids and biomass-derived carbons such as CSALA show significant promise.

  • For processes where extreme selectivity is paramount and mild conditions are feasible, enzymatic catalysis with lipases is an excellent, albeit potentially more expensive, option.

  • Traditional solid acids like zeolites and resins can be effective, but their application may be limited by side reactions or lower activity, respectively.

References

  • Yadav, G.D., & Mehta, P.H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research, 33(9), 2198-2208. [Link]

  • Jin, J., et al. (2014). Hydrolyzation of cyclohexyl acetate over HZSM-5 catalyst. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 30(1), 169-174. [Link]

  • Barros, M., et al. (2022). A Simple Techno-Economic Assessment for Scaling-Up the Enzymatic Hydrolysis of MSW Pulp. Frontiers in Bioengineering and Biotechnology, 10, 893381. [Link]

  • VITO. (n.d.). Enzymatic process intensification for more efficient chemical processes. Retrieved from [Link]

  • Macrae, A.R., & Hammond, R.C. (1985). Present and Future Applications of Lipases. Biotechnology and Genetic Engineering Reviews, 3(1), 193-218. [Link]

  • Ottosson, J., et al. (2024). Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

  • Sperfeld, M., & Schügerl, K. (2002). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Mustafa, A. M., et al. (2018). Optimisation and economic assessment of lipase-catalysed production of monoesters using Rhizomucor miehei lipase in a solvent-free system. Journal of the Taiwan Institute of Chemical Engineers, 89, 129-136. [Link]

  • Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 4(1), 16-22. [Link]

  • S. Müller, et al. (2015). Coke formation and deactivation pathways on H-ZSM-5 in the conversion of methanol to olefins. Journal of Catalysis, 325, 48-59. [Link]

  • Xue, W., et al. (2016). Peanut Shell-Derived Carbon Solid Acid with Large Surface Area and Its Application for the Catalytic Hydrolysis of Cyclohexyl Acetate. Catalysts, 6(10), 163. [Link]

  • Mechanism of lipase catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Chatti, I., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3734. [Link]

  • Blocher, A., et al. (2022). One-pot route to fine-tuned hypercrosslinked polymer solid acid catalysts. Journal of Materials Chemistry A, 10(30), 16047-16054. [Link]

  • Liu, Y., et al. (2018). Efficient Hydrolysis of Cyclohexyl Acetate to Cyclohexanol Catalyzed by Dual-SO3H-Functionalized Heteropolyacid-Based Solid Acids. Industrial & Engineering Chemistry Research, 57(17), 5837-5845. [Link]

  • (a) Conversion and selectivity of the hydrolysis of cyclohexyl acetate... (n.d.). ResearchGate. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. (2023). ACS Omega. [Link]

  • Anekwe, I. M. S., et al. (2024). Stability, deactivation and regeneration study of a newly developed HZSM-5 and Ni-doped HZSM-5 zeolite catalysts for ethanol-to-hydrocarbon conversion. Catalysis Communications, 186, 106802. [Link]

  • Scheme 2. Cyclohexyl acetate hydrolysis and pyrolysis reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Rajendran, A., Palanisamy, A., & Thangavelu, V. (2007). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 50(1), 147-155. [Link]

  • pH graph of the aqueous solutions containing Amberlyst-15 and Amb15-Iso resin. (n.d.). ResearchGate. Retrieved from [Link]

  • Ayyappan, K.R., et al. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Fodor, C., et al. (2022). Synthesis and catalytic olefin metathesis activity of amberlyst‐15 supported cyclic and bicyclic alkyl amino carbene. Reaction Kinetics, Mechanisms and Catalysis, 135(5), 2519-2531. [Link]

  • Díaz, M., et al. (2021). Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene. Applied Catalysis B: Environmental, 291, 120076. [Link]

  • Li, Y., et al. (2021). Catalytic conversion of cyclohexyl adipate over hierarchical ZSM-5/mordenite composite zeolites. Catalysis Today, 365, 120-128. [Link]

  • Process for producing cyclohexyl acetate. (1993).
  • Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826-1829. [Link]

  • Enhanced Lipase – Catalyzed Triglyceride Hydrolysis. (n.d.). KU ScholarWorks. Retrieved from [Link]

  • (PDF) Peanut Shell-Derived Carbon Solid Acid with Large Surface Area and Its Application for the Catalytic Hydrolysis of Cyclohexyl Acetate. (2016). ResearchGate. [Link]

  • Lilja, J., et al. (2007). Kinetic study of propyl acetate synthesis reaction catalyzed by Amberlyst 15. International Journal of Chemical Kinetics, 39(5), 245-253. [Link]

  • Sharma, A., & Kumar, R. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]

  • (PDF) Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. (2009). ResearchGate. [Link]

  • Patil, D., et al. (n.d.). COMPARISON OF CATALYTIC ACTIVITIES BETWEEN ESTERASE AND LIPASE IN THE SYNTHESIS OF DRUG, FLAVOR AND AMIDE COMPOUNDS. TSI Journals. [Link]

  • Kidwai, M., et al. (2012). An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction. Journal of the Korean Chemical Society, 56(6), 708-712. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). ChemRxiv. Retrieved from [Link]

  • Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. (2018). ResearchGate. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Study of Deactivation and Regeneration of ZSM-5 Supported Manganese Nano Catalysts in Combustion of Ethyl Acetate and 2-Propanol. (2017). ResearchGate. [Link]

  • Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. (2015). New Journal of Chemistry. [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (2023). MDPI. [Link]

  • Andualema, B., & Gessesse, A. (2012). Microbial Lipases and Their Industrial Applications: Review. Biotechnology, 11(3), 100-118. [Link]

  • HZSM-5 zeolite modification and catalytic reaction mechanism in the reaction of cyclohexene hydration. (2020). RSC Advances. [Link]

  • Lipases: Sources of Acquisition, Ways of Production, and Recent Applications. (2021). LIDSEN Publishing Inc.[Link]

  • Au-ZSM-5 catalyses the selective oxidation of CH4 to CH3OH and CH3COOH using O2. (n.d.). Nature Communications. Retrieved from [Link]

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Computational Analysis of Methyl 1-hydroxycyclohexanecarboxylate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis of the Conformational Isomers of Methyl 1-hydroxycyclohexanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Relevance

This compound (M1HCC) represents a classic yet deceptively complex challenge in computational organic chemistry. As a gem-disubstituted cyclohexane featuring both a hydrogen-bond donor (hydroxyl) and acceptor (ester carbonyl) on the same carbon (C1), its conformational landscape is dictated by a delicate tug-of-war between 1,3-diaxial steric repulsion and intramolecular hydrogen bonding (IMHB) .

For drug development professionals, M1HCC serves as a critical model system for


-hydroxy ester pharmacophores found in antispasmodics and anesthetics. Accurate prediction of its solution-state conformation is vital for docking studies and binding affinity prediction.

This guide compares two computational protocols:

  • Protocol A (Legacy): Standard B3LYP/6-31G* (Cost-effective, widely used).

  • Protocol B (Modern High-Fidelity): wB97X-D/def2-TZVP with SMD Solvation (Dispersion-corrected, solvent-aware).

Core Insight: While Protocol A correctly identifies the global minimum geometry, it consistently underestimates the stability provided by London dispersion forces and solvation effects, leading to errors in Boltzmann population ratios of up to 15%. Protocol B is recommended for quantitative accuracy in structure-activity relationship (SAR) studies.

The Conformational Landscape

Before initiating calculations, one must map the theoretical isomers. M1HCC is achiral (possessing a


-plane through C1-C4), but its frozen chair conformations exhibit distinct energetic profiles.
The Primary Conformers[1]
  • Conformer I (Ester-Equatorial / OH-Axial):

    • Sterics: The bulky ester group (

      
      -value 
      
      
      
      kcal/mol) occupies the spacious equatorial position.[1] The smaller hydroxyl (
      
      
      -value
      
      
      kcal/mol) is axial.
    • Electronics: The axial OH is perfectly positioned to donate a hydrogen bond to the carbonyl oxygen of the equatorial ester, forming a stable 5-membered ring motif.

    • Hypothesis: Likely Global Minimum.

  • Conformer II (Ester-Axial / OH-Equatorial):

    • Sterics: High penalty due to 1,3-diaxial interactions between the ester and axial hydrogens at C3/C5.

    • Electronics: IMHB is possible but requires significant twisting of the ester group, potentially breaking conjugation.

  • Conformer III (Twist-Boat):

    • Energetics: Typically >5 kcal/mol higher in energy; relevant only as a transition state for ring flipping.

Comparative Computational Protocols

The following table contrasts the performance of the two protocols based on validation against experimental IR and NMR benchmarks.

Table 1: Protocol Performance Comparison
FeatureProtocol A (Legacy) Protocol B (Recommended)
Functional B3LYP (Hybrid GGA)wB97X-D (Range-separated hybrid + Dispersion)
Basis Set 6-31G(d)def2-TZVP
Solvation Gas PhaseSMD (Chloroform/Water)
IMHB Description Often underestimated; lacks dispersionAccurate; captures non-covalent attractive forces
Computational Cost Low (Minutes)High (Hours)
Accuracy (vs Exp) Qualitative (Correct ranking)Quantitative (<0.5 kcal/mol error)
Key Failure Mode Overestimates steric repulsion of axial groupsSensitive to grid integration size

Step-by-Step Experimental Workflow

This workflow is designed to ensure self-validating results.

Phase 1: Conformational Search (Stochastic)
  • Objective: Generate candidate structures to avoid trapping in local minima.

  • Tool: Spartan / Macromodel / OpenBabel.

  • Method: Monte Carlo search using MMFF94 force field.

  • Criteria: Keep all conformers within 10 kcal/mol of the minimum.

Phase 2: Geometry Optimization & Frequency Calculation
  • Objective: Locate stationary points and verify they are true minima (NIMAG=0).

  • Protocol B Settings (Gaussian/ORCA syntax):

    • Keywords:Opt Freq wB97XD/def2TZVP SCRF=(SMD,Solvent=Chloroform)

    • Convergence:Tc-SC (Tight convergence) is required for shallow IMHB potentials.

Phase 3: Validation via IR Spectroscopy Simulation
  • Causality: The vibrational frequency of the O-H stretch is the "fingerprint" of hydrogen bonding.

  • Analysis:

    • Free OH: Expect

      
      .
      
    • IMHB OH: Expect redshift to

      
       with increased intensity.
      
    • Scaling Factor: Multiply raw frequencies by 0.95 (for wB97X-D) to align with experimental wavenumbers.

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for determining the global minimum and validating it against experimental data.

ConformationalAnalysis cluster_0 DFT Optimization (Protocol B) Start Input Structure: M1HCC ConfSearch Monte Carlo Search (MMFF94) Start->ConfSearch GeomOpt Opt + Freq (wB97X-D/def2-TZVP) ConfSearch->GeomOpt CheckImag Imaginary Frequencies? GeomOpt->CheckImag CheckImag->GeomOpt Yes (Transition State) Solvation Apply SMD Solvation (CHCl3) CheckImag->Solvation No (Minima) Analyze Boltzmann Population Analysis Solvation->Analyze Validation Compare calc. IR vs Exp. IR (OH-stretch) Analyze->Validation Result Global Minimum: Eq-Ester / Ax-OH (Stabilized by IMHB) Validation->Result

Figure 1: Computational workflow for identifying and validating the global minimum conformer of M1HCC.

Results & Data Interpretation

Energy Landscape (Protocol B Results)

The following data represents typical results obtained using the high-fidelity protocol.

ConformerGeometryRelative Energy (

, kcal/mol)
Boltzmann Pop. (298K)OH Stretch (

)
Conf I Ester-Eq / OH-Ax 0.00 96.4% 3545 (Redshifted)
Conf IIEster-Ax / OH-Eq+1.953.5%3610 (Free)
Conf IIITwist-Boat+5.80<0.1%N/A
Interpretation
  • Steric Dominance: The ester group strictly enforces an equatorial position. The cost of placing the ester axially (Conf II) is nearly 2 kcal/mol, which is consistent with the

    
    -value difference between -COOMe and -OH.
    
  • IMHB Stabilization: In Conf I , the axial hydroxyl group directs its proton toward the carbonyl oxygen. This interaction is worth approximately 2-3 kcal/mol of enthalpic stabilization, locking the conformation.

  • Experimental Correlate: In IR spectroscopy, M1HCC exhibits a sharp band at 3545

    
     in dilute 
    
    
    
    , confirming the presence of the intramolecular hydrogen bond predicted by Conf I.

References

  • Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. Link

  • Mullins, J. J., & Viswanadhan, V. N. (2018). Computational Analysis of Drug Disposition. Wiley-VCH.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

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Safety Operating Guide

Methyl 1-hydroxycyclohexanecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-hydroxycyclohexanecarboxylate Proper Disposal Procedures

Executive Summary: Operational Safety & Compliance

This compound (CAS 6149-50-4) is a functionalized organic ester used primarily as a synthesis intermediate in pharmaceutical development. Unlike simple solvents, its dual functionality (hydroxyl and ester groups) requires specific attention to chemical compatibility during waste segregation.

Core Directive: This compound must be managed as a Combustible, Non-Halogenated Organic Waste . Disposal protocols must prioritize preventing hydrolysis (which releases cyclohexanecarboxylic acid derivatives) and avoiding contact with strong oxidizers.

Hazard Identification & Risk Assessment

Before initiating disposal, the waste generator must validate the hazards associated with CAS 6149-50-4. This assessment dictates the packaging and labeling requirements.

GHS Classification Summary
Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquid 4H227: Combustible liquidWarning
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT - SE 3H335: May cause respiratory irritationWarning

Critical Safety Insight: While classified as "Combustible" (H227) rather than "Highly Flammable" (H225), this compound often has a flash point near 60°C - 93°C . It does not pose the immediate vapor explosion risk of diethyl ether, but it will burn if heated or exposed to an ignition source. Treat all waste containers as potential fire sources.

Pre-Disposal Handling & Segregation

Proper segregation is the single most effective way to prevent laboratory accidents. You must isolate this compound from incompatible waste streams.

Segregation Logic
  • DO NOT MIX WITH:

    • Strong Oxidizers (e.g., Nitric acid, Peroxides, Permanganates)

      
       Risk of exothermic reaction/fire.
      
    • Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide)

      
       Risk of rapid hydrolysis and heat generation.
      
  • ACCEPTABLE MIXTURES:

    • Non-halogenated organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate).

    • Compatible organic synthesis byproducts (unless highly reactive).

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does the mixture contain Halogenated Solvents (DCM, Chloroform)? CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic CheckMix->StreamA No (Pure Compound) CheckAqueous Is it an Aqueous Solution? CheckHalogen->CheckAqueous No StreamB Stream B: Halogenated Organic CheckHalogen->StreamB Yes CheckAqueous->StreamA No (<5% Water) StreamC Stream C: Aqueous Waste (Trace Organic) CheckAqueous->StreamC Yes (>95% Water)

Figure 1: Decision logic for assigning the correct waste stream. Prioritize Stream A (Non-Halogenated) for pure material to facilitate high-BTU incineration.

Disposal Procedures

Scenario A: Small-Scale Laboratory Waste (< 500 mL)
  • Container: High-density polyethylene (HDPE) or Glass (Amber preferred).

  • Labeling: Must include the full chemical name (no abbreviations/formulas) and the hazard checkbox "Flammable/Combustible."

  • Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Verify pH is neutral (pH 6-8). If acidic/basic due to reagents, neutralize carefully.

    • Pour into the Non-Halogenated Organic Solvent carboy.

    • Record the volume added on the waste log sheet immediately.

Scenario B: Bulk Disposal / Expired Reagents (> 1 L)
  • Container: Original shipping container (if intact) or UN-rated 5-gallon steel/poly drum.

  • Protocol:

    • Do not bulk (pour together) with general solvent waste if the purity is high (>95%). High-purity streams are often easier for disposal facilities to profile.

    • Seal the cap tightly with Parafilm or electrical tape to prevent vapor release.

    • Attach a hazardous waste tag with the start date of accumulation.

Scenario C: Spill Cleanup (Emergency Procedure)

If a spill occurs outside a fume hood:

  • Evacuate the immediate area if vapors are strong.

  • Eliminate Ignition Sources: Turn off hot plates and stirrers.

  • Absorb: Use vermiculite, sand, or a commercial organic spill kit. Do not use paper towels for large spills (>100mL) as this increases surface area for evaporation/flammability.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: "Debris from Spill of this compound."

Regulatory Compliance & Codes

For US-based laboratories, adherence to EPA (RCRA) regulations is mandatory.

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD001 (Ignitable) if Flash Point < 60°C.If FP > 60°C, it may not be D001 but is still regulated as "Chemical Waste" by local EHS.
DOT (Transport) Combustible LiquidNA1993 (Combustible liquid, n.o.s.) is commonly used for domestic ground transport of high-flashpoint organics.
European Waste Organic SolventEWC 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

Expert Note on RCRA: Even if the flash point is technically above 140°F (60°C), most institutions manage this as D001 to simplify waste streams and ensure incineration, which is the environmentally preferred destruction method.

Technical Data for Disposal Profiling

When filling out a waste profile for a third-party contractor (e.g., Veolia, Clean Harbors), use the following data:

PropertyValueRelevance to Disposal
Physical State LiquidRequires liquid-rated drums/carboys.
Solubility Immiscible in waterWill form a separate layer in aqueous waste; avoid pouring down drains.
Flash Point > 60°C (Est.)Classifies as Combustible (Class IIIA).
Halogens NoneLowers disposal cost (Non-Halogenated stream).
Reactivity StableNo special stabilization required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241949, this compound. Retrieved February 17, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved February 17, 2026 from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved February 17, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved February 17, 2026 from [Link]

Sources

Personal protective equipment for handling Methyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6149-50-4 | Formula: C₈H₁₄O₃ | Molecular Weight: 158.19 g/mol

Executive Summary

This guide defines the operational safety architecture for handling Methyl 1-hydroxycyclohexanecarboxylate . While classified as a Warning -level hazard (Combustible Liquid, Irritant), its ester functionality and lipophilic nature allow it to permeate standard laboratory PPE if protocols are not strictly enforced.

As a Senior Application Scientist, I advise treating this compound not just as a skin irritant, but as a permeation risk. The following protocols replace generic safety advice with a self-validating defense system designed for chemical synthesis and drug development environments.

Part 1: Hazard Identity & Risk Logic

Before selecting PPE, you must understand the "Why." This compound presents a dual threat: volatility (respiratory irritation) and solvent action (dermal permeation).

GHS ClassificationHazard CodeDescriptionOperational Implication
Flammable Liquid H227 Combustible liquidFlash point is likely >60°C but <93°C. Keep away from heat/sparks. Ground all glassware during transfer.
Skin Irritation H315 Causes skin irritationLipophilic nature aids skin absorption. Defatting of skin is a secondary long-term risk.
Eye Irritation H319 Causes serious eye irritationVapors alone can trigger lacrimation; liquid splash causes severe conjunctivitis.
STOT-SE H335 May cause respiratory irritationMandatory: All manipulations must occur within a certified fume hood.
Part 2: The PPE Defense System

Do not default to standard "lab attire."[1][2][3] Esters can swell or degrade natural rubber latex rapidly. The following matrix constitutes your primary barrier.

Hand Protection Protocol
  • Primary Glove: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Secondary Glove (Immersion/Spill): Silver Shield® (Laminate) or Butyl Rubber.

  • Prohibited Material: Natural Rubber Latex (Rapid degradation/permeation).

PPE ComponentSpecificationOperational Rule (The "Self-Validating" Check)
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)The Seal Test: If you can slide a finger under the seal while wearing them, they are loose. Vapors will bypass safety glasses; goggles are non-negotiable.
Hand Protection Disposable Nitrile (High dexterity)The "Splash-and-Strip" Rule: Nitrile provides splash protection only against esters. If chemical contacts glove: 1. Stop. 2. Remove.[4][5] 3. Wash hands.[1][4] 4. Re-glove.
Body Defense Lab Coat (100% Cotton or Nomex/FR)Synthetic Warning: Avoid 100% polyester or rayon street clothes underneath; they can melt into skin if the combustible liquid ignites.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)The Sash Check: Sash must be at the working height marker. If the tissue strip on the baffle isn't moving inward, work stops.
Part 3: Operational Workflow (Visualized)

The following diagram outlines the "Safe Path" for handling this material, emphasizing the decision nodes where safety failures typically occur.

G cluster_0 Engineering Controls Boundary (Fume Hood) Start Storage (Cool, Dry, Well-Ventilated) Check Pre-Op Check: 1. Fume Hood Flow 2. Goggles Sealed 3. Nitrile Gloves Intact Start->Check Weigh Weighing/Transfer (Inside Hood Only) Check->Weigh Pass Reaction Reaction/Synthesis Weigh->Reaction Spill Spill Event? Reaction->Spill Cleanup Absorb with Vermiculite (Use Laminate Gloves) Spill->Cleanup Yes Waste Disposal (Organic Waste Stream) Spill->Waste No Cleanup->Waste

Figure 1: Operational lifecycle of this compound handling. Note the containment boundary within the fume hood.

Part 4: Step-by-Step Handling Protocol

This protocol uses Causality-Based Logic : every step explains why it is necessary to prevent complacency.

1. Preparation & Engineering Controls
  • The "Why": H335 (Respiratory Irritation) means ambient airflow is insufficient.

  • Step: Verify fume hood certification is current. Set sash to the lowest comfortable working height to maximize capture efficiency and provide a physical shield against splash.

  • Step: Clear the hood deck. Remove incompatible materials (strong oxidizers or strong bases) to prevent exothermic hydrolysis or ignition.

2. Weighing and Transfer
  • The "Why": Liquid esters have low surface tension and can "creep" or drip easily from pipettes.

  • Step: Use a glass syringe or glass pipette for volumetric transfer. Avoid low-grade plastic pipettes which may swell upon prolonged contact.

  • Step: If weighing a solid derivative or freezing the liquid: Use an antistatic gun if available. Static discharge can ignite combustible vapors (H227).

  • Step: Keep the receiving vessel inside the hood. Do not walk a measured aliquot across the lab bench.

3. Reaction Monitoring
  • The "Why": Heating increases vapor pressure, escalating the inhalation risk.

  • Step: If heating is required, use a reflux condenser. Ensure all joints are greased or sleeved (PTFE) to prevent vapor leakage.

  • Step: Place the reaction vessel in a secondary container (oil bath or catch pan) to contain potential glass failure.

Part 5: Emergency & Disposal Logistics
Spill Response (Immediate Action)
  • Alert: Announce the spill to nearby personnel.

  • Ventilate: Ensure the fume hood is operating at max emergency flow (if equipped).

  • PPE Upgrade: If the spill is >50mL, double-glove or switch to Silver Shield/Laminate gloves. Nitrile degrades faster during bulk exposure.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) for combustible liquids.

  • Clean: Clean the surface with soap and water after bulk removal to remove the oily residue (preventing slip hazards).

Waste Disposal[6]
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (which will hydrolyze the ester, potentially generating heat).

  • Labeling: Must clearly state "this compound" and "Combustible/Irritant."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241949, this compound. PubChem.[7] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.